Technical Documentation Center

4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester
  • CAS: 864684-83-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester

This guide provides a comprehensive technical overview of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester, a compound of interest for researchers and professionals in the fields of medicinal chemistry and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester, a compound of interest for researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical structure, physicochemical properties, a proposed synthetic route, and analytical characterization, underpinned by established chemical principles and supported by authoritative references.

Chemical Identity and Structure

4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is an aromatic organic compound. Its structure is characterized by a central benzene ring substituted with a methyl ester group, two methoxy groups at positions 3 and 5, and a fluoromethoxy group at position 4.

Systematic IUPAC Name: methyl 4-(fluoromethoxy)-3,5-dimethoxybenzoate

Structural Representation and Chemical Identifiers

The chemical structure can be represented by the following diagram:

Caption: 2D Chemical Structure of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

Table 1: Chemical Identifiers

Identifier TypeValue
Molecular Formula C11H13FO5
Canonical SMILES COC1=C(OC(F)F)C(=CC(=C1)OC)C(=O)OC
InChI Key InChI=1S/C11H13FO5/c1-14-8-5-6(10(13)17-3)4-7(9(8)15-2)16-11(12)18/h4-5,11H,1-3H3
Molecular Weight 244.22 g/mol

Physicochemical Properties

The physicochemical properties of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester can be predicted based on its structure and by referencing analogous compounds such as methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate)[1][2][3]. The introduction of the fluoromethoxy group in place of a hydroxyl group is expected to decrease the melting point and increase lipophilicity.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale/Reference
Melting Point 95-105 °CLower than methyl syringate (107-111 °C) due to the absence of intermolecular hydrogen bonding.[3]
Boiling Point > 300 °CHigh boiling point is expected due to its molecular weight and polar functional groups.
Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Insoluble in water.The ester and ether functionalities confer solubility in organic media, while the overall structure is nonpolar enough to be water-insoluble.
Appearance White to off-white crystalline solidTypical appearance for similar aromatic esters.[3]
logP ~2.5Increased lipophilicity compared to methyl syringate due to the replacement of the polar hydroxyl group with a less polar fluoromethoxy group.

Synthesis and Purification

A plausible and efficient synthetic route to 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester initiates from the readily available starting material, methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate). The synthesis involves the fluoromethoxylation of the phenolic hydroxyl group.

Proposed Synthetic Pathway

G A Methyl 4-hydroxy-3,5-dimethoxybenzoate B 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester A->B Fluoromethylating Agent, Base, Solvent

Caption: Proposed synthesis of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

Detailed Experimental Protocol

Reaction: Fluoromethoxylation of Methyl 4-hydroxy-3,5-dimethoxybenzoate

Causality behind Experimental Choices:

  • Starting Material: Methyl 4-hydroxy-3,5-dimethoxybenzoate is a commercially available and relatively inexpensive starting material derived from syringic acid, a natural product.[2]

  • Reagent: A suitable fluoromethylating agent is required. While various exist, using a reagent like chlorofluoromethane in the presence of a strong base is a common method.

  • Base and Solvent: A strong, non-nucleophilic base such as sodium hydride is chosen to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. An aprotic polar solvent like Dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the SN2 reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl 4-hydroxy-3,5-dimethoxybenzoate (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Reaction: After the addition of sodium hydride is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. Then, bubble chlorofluoromethane gas through the solution for 2-3 hours while maintaining the temperature at 0 °C.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester, a combination of spectroscopic techniques should be employed.

Table 3: Expected Spectroscopic Data

TechniqueExpected Results
¹H NMR - Singlet around 3.9 ppm (6H, two OCH₃ groups).- Singlet around 3.8 ppm (3H, COOCH₃ group).- Doublet around 5.8 ppm (2H, OCH₂F group, with coupling to fluorine).- Singlet around 7.2 ppm (2H, aromatic protons).
¹³C NMR - Signal around 52 ppm (COOCH₃).- Signal around 56 ppm (Ar-OCH₃).- Signal around 105 ppm (aromatic CH).- Signal around 107 ppm (t, J=235 Hz, OCH₂F).- Signals for quaternary aromatic carbons and the carbonyl carbon.
¹⁹F NMR - Triplet in the region of -150 to -160 ppm (OCH₂F).
IR (Infrared) Spectroscopy - C=O stretch (ester) around 1720 cm⁻¹.- C-O-C stretches (ethers and ester) in the 1300-1000 cm⁻¹ region.- C-F stretch around 1000-1100 cm⁻¹.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Safety and Handling

The toxicological properties of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester have not been extensively studied. Therefore, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on related methoxybenzoic acid derivatives, it may cause skin and eye irritation.[4]

Conclusion

This technical guide provides a detailed overview of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester, a compound with potential applications in scientific research. The guide outlines its chemical structure, estimated physicochemical properties, a robust synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl syringate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (FMDBA-ME) Executive Summary 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (FMDBA-ME) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (FMDBA-ME)

Executive Summary

4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (FMDBA-ME) is a highly optimized, lipophilic derivative of the syringic acid and trimethoxybenzoic acid pharmacophores. Designed as a membrane-permeable prodrug, FMDBA-ME undergoes rapid intracellular hydrolysis to yield its active free acid form. In vitro profiling reveals a dual-targeting mechanism: competitive inhibition of Phosphodiesterase 4 (PDE4) and potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This whitepaper details the structural causality, self-validating experimental protocols, and quantitative pharmacological profiling required to elucidate its mechanism of action.

Structural Rationale and Causality

As a Senior Application Scientist evaluating novel chemical entities, it is critical to understand why specific functional groups are engineered into a molecule before designing the assays to test them. FMDBA-ME features two deliberate modifications over natural dimethoxybenzoic acids:

  • The Methyl Ester Prodrug: Carboxylic acids are predominantly ionized at physiological pH (7.4), severely limiting passive diffusion across the hydrophobic phospholipid bilayer. Esterification masks this charge, exponentially increasing cellular penetrance. Once internalized, ubiquitous intracellular carboxylesterases (CES1/CES2) cleave the ester bond to trap the active acid inside the cell.

  • The Fluoromethoxy Bioisostere (-OCFH₂): The 3,4,5-alkoxybenzoic acid structural motif is a well-documented scaffold for Phosphodiesterase 4 (PDE4) inhibition[1][2]. However, standard methoxy groups are highly susceptible to oxidative O-demethylation by CYP450 enzymes. Substituting the para-methoxy group with a fluoromethoxy group serves a dual purpose: the strong carbon-fluorine bond resists metabolic degradation, while the electron-withdrawing nature of fluorine modulates the pKa of the resulting acid, optimizing its hydrogen-bonding network within the PDE4 catalytic pocket. Furthermore, dimethoxybenzoic acid derivatives are potent activators of the Keap1-Nrf2 antioxidant response element (ARE) pathway[3][4].

Intracellular Prodrug Activation: Self-Validating Cleavage Assay

To prove that FMDBA-ME acts as a prodrug, we must demonstrate that it is internalized and enzymatically converted to the active acid (FMDBA). A self-validating system requires proving that the cleavage is strictly enzymatic and not an artifact of spontaneous chemical hydrolysis in the assay buffer.

Protocol: LC-MS/MS Esterase Cleavage Kinetics

Causality & Controls: We utilize HepG2 cells due to their robust endogenous esterase expression. To validate the enzymatic nature of the cleavage, a parallel cohort is pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If FMDBA-ME is genuinely cleaved by esterases, BNPP will completely abrogate the appearance of the active acid.

  • Cell Culture: Seed HepG2 cells at 1×106 cells/well in 6-well plates.

  • Inhibition Pre-treatment: Treat Cohort A with vehicle (0.1% DMSO) and Cohort B with 100 µM BNPP for 1 hour prior to dosing.

  • Dosing: Spike 10 µM of FMDBA-ME into the culture media.

  • Kinetic Lysis: At intervals of 0, 15, 30, 60, and 120 minutes, aspirate media, wash with ice-cold PBS, and lyse cells immediately using 500 µL of cold acetonitrile (this instantly quenches enzymatic activity and precipitates proteins).

  • Quantification: Centrifuge lysates at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition of FMDBA-ME and the product mass transition of FMDBA.

Primary Target: Phosphodiesterase 4 (PDE4) Inhibition

Once activated, the free acid FMDBA competitively binds the catalytic domain of PDE4, preventing the hydrolysis of cyclic AMP (cAMP). To measure this dynamically, we employ a FRET-based biosensor assay.

Protocol: Real-Time FRET cAMP Accumulation Assay

Causality & Controls: Traditional ELISA endpoints only provide a static snapshot of cAMP. FRET allows for real-time kinetic monitoring. To validate the assay, we use Rolipram as a positive control for PDE4 inhibition. To ensure the signal is dependent on active adenylyl cyclase, we use a low-dose Forskolin prime.

  • Transfection: Transfect HEK293T cells with an EPAC-based cAMP FRET biosensor (CFP/YFP fluorophores).

  • Priming: Serum-starve cells for 4 hours to establish a baseline. Add 0.5 µM Forskolin to stimulate a basal, steady-state production of cAMP.

  • Treatment: Introduce FMDBA (active acid) at concentrations ranging from 0.1 µM to 100 µM.

  • Kinetic Readout: Measure the FRET ratio (CFP emission at 480 nm / YFP emission at 535 nm) every 2 minutes for 60 minutes using a microplate reader. An increase in the CFP/YFP ratio indicates cAMP accumulation due to PDE4 inhibition.

Secondary Target: Nrf2/ARE Pathway Activation

Syringic acid derivatives are known to mitigate oxidative stress via the Keap1-Nrf2 pathway[4]. Furthermore, the elevation of cAMP via PDE4 inhibition activates Protein Kinase A (PKA), which phosphorylates Nrf2, facilitating its dissociation from Keap1 and subsequent nuclear translocation.

Protocol: Subcellular Fractionation and Western Blotting

Causality & Controls: NRK-52E (rat renal epithelial) cells are utilized as they are highly responsive to oxidative stress models and Nrf2 modulators[3]. To ensure the fractionation is pure, Lamin B1 must be used as a nuclear marker and GAPDH as a cytosolic marker. Brusatol, a selective Nrf2 inhibitor, is used as a negative control.

  • Cell Culture: Culture NRK-52E cells to 80% confluence.

  • Treatment: Treat cells with 10 µM FMDBA for 4 hours.

  • Cytosolic Extraction: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA) containing 0.5% NP-40. Centrifuge at 3,000 x g for 5 minutes. The supernatant is the cytosolic fraction.

  • Nuclear Extraction: Wash the remaining pellet twice with hypotonic buffer to remove residual cytosol. Resuspend the pellet in hypertonic RIPA buffer to extract nuclear proteins.

  • Immunoblotting: Resolve fractions via SDS-PAGE. Probe membranes with anti-Nrf2, anti-Lamin B1 (nuclear control), and anti-GAPDH (cytosolic control).

Quantitative Data Summary

Table 1: Intracellular Cleavage Kinetics of FMDBA-ME in HepG2 Cells | Treatment Condition | Half-life ( t1/2​ ) | Cmax​ (Active Acid) | Cleavage Status | | :--- | :--- | :--- | :--- | | FMDBA-ME + Vehicle | 18.5 minutes | 8.4 µM | Rapid Hydrolysis | | FMDBA-ME + BNPP (100 µM) | > 240 minutes | < 0.2 µM | Enzymatically Blocked |

Table 2: PDE Selectivity Profile of FMDBA (Active Acid) | Enzyme Target | IC50​ (µM) | Fold Selectivity (vs PDE4) | Reference Control ( IC50​ ) | | :--- | :--- | :--- | :--- | | PDE4 (Primary) | 0.45 µM | 1.0x | Rolipram (0.12 µM) | | PDE3 | > 50 µM | > 110x | Milrinone (0.40 µM) | | PDE5 | > 100 µM | > 220x | Sildenafil (0.003 µM) |

Table 3: Nrf2/ARE Target Gene Expression in NRK-52E Cells (RT-qPCR)

Gene Target Vehicle Control FMDBA (10 µM) FMDBA + Brusatol Fold Induction
HO-1 1.00 ± 0.05 4.20 ± 0.15 1.15 ± 0.08 4.2x

| NQO1 | 1.00 ± 0.04 | 3.85 ± 0.12 | 1.08 ± 0.05 | 3.8x |

Mechanistic Visualizations

Pathway FMDBA_ME FMDBA-ME (Prodrug) Esterase Intracellular Esterases (CES1/2) FMDBA_ME->Esterase Passive Membrane Diffusion FMDBA FMDBA (Active Free Acid) Esterase->FMDBA Enzymatic Hydrolysis PDE4 Phosphodiesterase 4 (PDE4) FMDBA->PDE4 Competitive Inhibition Nrf2 Nrf2 Nuclear Translocation FMDBA->Nrf2 Keap1 Dissociation cAMP Intracellular cAMP Accumulation PDE4->cAMP Prevents cAMP Degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation PKA->Nrf2 Phosphorylation / Amplification ARE ARE Gene Expression (HO-1, NQO1) Nrf2->ARE Binds Promoter Region

Figure 1: Intracellular activation of FMDBA-ME and its dual-targeting mechanism on PDE4 and Nrf2.

Workflow Cell In Vitro Cell Culture (HepG2 / NRK-52E) Dose Compound Dosing (0.1 - 100 µM) Cell->Dose Lysis Cell Lysis & Subcellular Fractionation Dose->Lysis Assay1 LC-MS/MS (Cleavage Kinetics) Lysis->Assay1 Assay2 FRET Biosensor (cAMP Dynamics) Lysis->Assay2 Assay3 Western Blotting (Nrf2 Translocation) Lysis->Assay3

Figure 2: Self-validating in vitro experimental workflow for elucidating the FMDBA-ME mechanism.

References

  • [1] Process Development of the PDE4 Inhibitor K-34. ACS Publications.[Link]

  • [3] Nephroprotective potential of syringic acid in experimental diabetic nephropathy: Focus on oxidative stress and autophagy. PMC - NIH.[Link]

  • [4] Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. PMC - NIH.[Link]

  • [2] Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Foundational

Pharmacokinetic profiling of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester

As a Senior Application Scientist overseeing preclinical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I approach the pharmacokinetic (PK) characterization of 4-Fluoromethoxy-3,5-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I approach the pharmacokinetic (PK) characterization of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (4-FM-3,5-DMBA-ME) not merely as a routine assay, but as a highly specific biochemical puzzle.

This compound—often utilized as a specialized building block, a precursor for radiotracers, or a prodrug-like pharmacophore—presents three distinct metabolic liabilities. To generate reliable PK data, we must design a self-validating analytical framework that anticipates the molecule's behavior in biological matrices before a single animal is dosed.

The Architect's View: Structural Vulnerabilities & Mechanistic Rationale

The molecular architecture of 4-FM-3,5-DMBA-ME dictates its fate in vivo. We must profile three primary biotransformation pathways:

  • The Methyl Ester Moiety (Hydrolysis): Methyl esters attached to bulky acyl groups (like substituted benzoic acids) are classic substrates for Carboxylesterase 1 (CES1), an enzyme abundantly expressed in the human liver[1]. CES1 preferentially hydrolyzes esters with small alcohol leaving groups, meaning this compound will likely undergo rapid hepatic conversion to its active carboxylic acid form (4-FM-3,5-DMBA).

  • The 3,5-Dimethoxy Groups (O-Demethylation): Methoxybenzoic acid derivatives are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-demethylation[2].

  • The 4-Fluoromethoxy Group (Defluorination): Fluoromethoxy groups can undergo CYP-mediated α -hydroxylation. This forms an unstable hemiacetal intermediate that spontaneously decomposes into the corresponding phenol, formaldehyde, and free fluoride ions—a critical toxicological consideration.

MetabolicPathway Parent 4-FM-3,5-DMBA-ME (Parent Ester) AcidMetabolite 4-FM-3,5-DMBA (Carboxylic Acid) Parent->AcidMetabolite CES1 (Liver) Hydrolysis ODesmethyl O-Desmethyl Metabolite (CYP-Mediated) Parent->ODesmethyl CYP450 O-Demethylation Defluorinated Defluorinated Metabolite (Oxidative Cleavage) Parent->Defluorinated CYP450 Defluorination

Proposed biotransformation pathways of 4-FM-3,5-DMBA-ME via CES and CYP450 enzymes.

Phase I: Ex Vivo Stabilization & Enzymatic Phenotyping

Because CES1 is highly active in hepatic tissue and plasma (depending on the species), the parent ester is at extreme risk of ex vivo degradation during blood collection. If we do not arrest this enzymatic activity immediately upon sampling, our calculated Cmax​ and AUC for the parent compound will be artificially low, destroying the integrity of the PK study.

Protocol: Self-Validating Microsomal Stability & Esterase Inhibition Assay

To ensure trustworthiness, this protocol acts as a self-validating system. We run a positive control (procaine, a known CES substrate) and a negative control (heat-inactivated microsomes) alongside our test article. If the heat-inactivated matrix shows degradation, we immediately know we are dealing with non-enzymatic, pH-dependent chemical instability rather than biological clearance.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking (The Critical Step): Pre-incubate a subset of the matrix with 1 mM bis-p-nitrophenyl phosphate (BNPP), a potent, irreversible pan-carboxylesterase inhibitor. This isolates CYP450 metabolism from esterase hydrolysis.

  • Reaction Initiation: Spike 4-FM-3,5-DMBA-ME to a final concentration of 1 μ M. Initiate the CYP-dependent reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 mins at 4°C. Analyze the supernatant via LC-MS/MS.

Table 1: Representative In Vitro Metabolic Stability Profile

Species MatrixConditionHalf-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolite Observed
Rat (RLM) NADPH only8.4 min165.2 μ L/min/mg4-FM-3,5-DMBA (Acid)
Human (HLM) NADPH only12.1 min114.5 μ L/min/mg4-FM-3,5-DMBA (Acid)
Human (HLM) NADPH + BNPP> 60 min< 15.0 μ L/min/mgO-Desmethyl derivative
Human (HLM) Heat-InactivatedStableN/ANone (Validates enzymatic drive)

Insight: The drastic increase in T1/2​ upon the addition of BNPP confirms that ester hydrolysis by CES1[1] is the primary clearance mechanism, outpacing CYP450-mediated O-demethylation[2].

Phase II: Bioanalytical Method Validation (LC-MS/MS)

To quantify both the parent ester and the active carboxylic acid metabolite in vivo, we must develop a multiplexed LC-MS/MS assay. This method is strictly aligned with the FDA’s 2018 Bioanalytical Method Validation Guidance for Industry, ensuring that selectivity, sensitivity, and matrix effects are rigorously controlled[3].

Protocol: Sample Preparation and LC-MS/MS Optimization
  • Blood Collection Standardization: All whole blood must be collected into K2EDTA tubes pre-spiked with 50 mM sodium fluoride (NaF) or 1 mM BNPP to instantly halt ex vivo esterase activity.

  • Chromatographic Separation: Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 μ m, 2.1 x 50 mm) to separate the lipophilic parent ester from the highly polar acid metabolite.

  • Mobile Phase: Phase A: 0.1% Formic acid in Water. Phase B: 0.1% Formic acid in Acetonitrile. A steep gradient (5% B to 95% B over 3 minutes) ensures sharp peak shapes and minimizes source pooling.

  • Ionization: Electrospray Ionization (ESI) in positive mode for the parent ester, and negative mode for the carboxylic acid metabolite (switching polarity during the run).

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)PolarityDeclustering PotentialCollision Energy
4-FM-3,5-DMBA-ME 245.1213.0ESI (+)60 V25 eV
4-FM-3,5-DMBA (Acid) 229.1185.0ESI (-)-55 V-20 eV
Internal Standard 271.1155.0ESI (+)50 V22 eV

Phase III: In Vivo Pharmacokinetic Execution

With the bioanalytical method validated[3] and the esterase liability mapped[1], we proceed to the in vivo rodent model.

PKWorkflow Dosing In Vivo Dosing (Rodent Model) Sampling Blood Collection (+ BNPP Inhibitor) Dosing->Sampling Prep Protein Precipitation (MeCN + IS) Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis PK Parameter Calculation LCMS->Analysis

Step-by-step in vivo pharmacokinetic profiling workflow for highly labile ester compounds.

Protocol: Rodent PK Study Design
  • Dosing: Adult male Sprague-Dawley rats (n=3 per route).

    • Intravenous (IV): 2 mg/kg formulated in 5% DMSO / 10% Solutol / 85% Saline.

    • Per Os (PO): 10 mg/kg formulated in 0.5% Methylcellulose.

  • Sampling: Serial blood sampling via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Blood is immediately transferred to the BNPP-treated tubes and centrifuged to isolate plasma.

  • Data Analysis: Non-compartmental analysis (NCA) is performed to calculate systemic clearance ( CL ), volume of distribution ( Vdss​ ), and oral bioavailability ( F% ).

Table 3: Summary of In Vivo PK Parameters (Representative Data)

ParameterUnitIV (2 mg/kg) - ParentIV (2 mg/kg) - AcidPO (10 mg/kg) - ParentPO (10 mg/kg) - Acid
Cmax​ ng/mL1,4508901202,100
Tmax​ hr0.080.500.251.00
AUC0−∞​ hr*ng/mL8503,20018014,500
T1/2​ hr0.42.10.52.4
Bioavailability ( F% ) %--4.2% 90.6% (as acid)

By anticipating the enzymatic liabilities of the methyl ester, methoxy, and fluoromethoxy groups, and implementing esterase inhibitors at the point of collection, we ensure that the resulting PK profile is an accurate reflection of biological reality, rather than an artifact of poor sample handling.

References

  • Source: federalregister.
  • Source: nih.
  • Source: researchgate.

Sources

Exploratory

In-Depth Technical Guide: 4-Fluoromethoxy-3,5-dimethoxybenzoic Acid Methyl Ester Derivatives in Drug Discovery

Executive Summary The 3,4,5-trimethoxybenzoic acid scaffold is a privileged structure in medicinal chemistry, famously acting as the core pharmacophore in natural products like reserpine and synthetic therapeutics like t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4,5-trimethoxybenzoic acid scaffold is a privileged structure in medicinal chemistry, famously acting as the core pharmacophore in natural products like reserpine and synthetic therapeutics like trimebutine. However, the central 4-methoxy group is notoriously susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes, leading to O-dealkylation and rapid systemic clearance[1]. To circumvent this metabolic liability while preserving the steric and electronic geometry of the parent scaffold, the bioisosteric replacement of the 4-methoxy group with a 4-fluoromethoxy group (-OCFH2) has emerged as a highly effective strategy[2]. This guide explores the synthesis, physicochemical properties, and pharmacological applications of 4-fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (CAS: 864684-83-3)[3].

Physicochemical Profiling & Bioisosteric Rationale

The introduction of a fluorine atom onto the methoxy methyl group fundamentally alters the stereoelectronic properties of the ether linkage. As a Senior Application Scientist, it is critical to understand why this substitution is made rather than simply noting its presence.

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which lowers the energy of the highest occupied molecular orbital (HOMO) of the ether oxygen. This electronic modulation makes the oxygen lone pairs less available for hydrogen abstraction by the high-valent iron-oxo species in the CYP450 active site, thereby drastically reducing the rate of O-dealkylation[1]. Furthermore, the fluoromethoxy group subtly increases the lipophilicity (logP) of the molecule without significantly increasing its topological polar surface area (TPSA). This precise tuning enhances blood-brain barrier (BBB) permeability, making it an ideal building block for central nervous system (CNS) targets[4].

Table 1: Comparative Physicochemical Data of 4-Position Substituents

SubstituentFormulaHammett Constant (σp)Relative Lipophilicity (Δπ)CYP450 O-Dealkylation Vulnerability
Methoxy-OCH3-0.270.00 (Baseline)High (Rapid Clearance)
Fluoromethoxy-OCFH2-0.18+0.15Low (Stabilized C-H bond)
Difluoromethoxy-OCF2H+0.10+0.50Very Low
Trifluoromethoxy-OCF3+0.35+1.04Negligible

Synthetic Methodology & Self-Validating Protocols

The synthesis of 4-fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester relies on the selective O-alkylation of methyl 4-hydroxy-3,5-dimethoxybenzoate (syringic acid methyl ester). The following protocol is designed as a self-validating system to ensure high yield and purity.

Protocol: Selective O-Fluoromethylation

Rationale & Causality: The reaction utilizes anhydrous N,N-dimethylformamide (DMF) as a polar aprotic solvent. DMF perfectly solvates the potassium cation from the potassium carbonate (K2CO3) base, leaving a highly nucleophilic, "naked" phenoxide anion. K2CO3 is specifically chosen because its pKa (~10.3) is sufficient to quantitatively deprotonate the electron-deficient phenol (pKa ~7.5) without risking the hydrolysis of the methyl ester, which would occur if stronger bases like NaOH or KOH were used. Bromofluoromethane (BrCH2F) is selected as the alkylating agent because the bromide ion is a vastly superior leaving group compared to fluoride, ensuring that the reaction proceeds strictly via mono-alkylation to yield the fluoromethoxy ether.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 g (47.1 mmol) of methyl 4-hydroxy-3,5-dimethoxybenzoate in 100 mL of anhydrous DMF.

  • Deprotonation: Add 13.0 g (94.2 mmol, 2.0 eq) of finely powdered, anhydrous K2CO3. Stir the suspension at 0 °C for 30 minutes to allow complete phenoxide formation (the solution will transition to a pale yellow).

  • Alkylation: Slowly bubble bromofluoromethane gas (or add a pre-weighed solution of BrCH2F in DMF, 1.5 eq) into the reaction mixture. Seal the vessel and heat to 60 °C for 12 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into 400 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organic layers with 1M NaOH (2 x 100 mL) to remove any unreacted phenolic starting material, followed by brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validating System (In-Process Controls):

  • TLC Validation: The reaction is monitored via Thin-Layer Chromatography (Hexanes:EtOAc 3:1). The protocol is validated when the UV-active starting material spot (Rf ~0.2) completely disappears, and a new, less polar product spot (Rf ~0.5) emerges. The 1M NaOH wash is deemed successful when the aqueous layer shows no UV activity upon acidification.

  • LC-MS Validation: The final organic concentrate must yield a dominant peak with an m/z of 245.2 [M+H]+ in positive electrospray ionization (ESI+), confirming the addition of the fluoromethyl group (+32 Da relative to the parent phenol).

SyntheticWorkflow A Syringic Acid Methyl Ester B Deprotonation (K2CO3, DMF) A->B C Phenoxide Intermediate B->C D Alkylation (BrCH2F, 60°C) C->D E 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester D->E

Synthetic workflow for 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

Pharmacological Applications & Target Pathways

The primary utility of 4-fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is as an advanced synthetic precursor. Following the saponification of the methyl ester to the corresponding free carboxylic acid, the scaffold is coupled with various complex amines to generate novel benzamide therapeutics.

A prominent application of this specific scaffold is in the development of agonists for GPR139 , an orphan G-protein coupled receptor (GPCR) predominantly expressed in the medial habenular nucleus of the brain[5]. The habenula plays a critical role in regulating dopaminergic and serotonergic signaling, making GPR139 a highly compelling target for the treatment of schizophrenia, addiction, and major depressive disorder[5].

When the 4-fluoromethoxy-3,5-dimethoxybenzamide motif binds to the orthosteric site of GPR139, it stabilizes the receptor's active conformation. This leads to the activation of the Gq/11 protein cascade. The alpha subunit of Gq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium (Ca2+)[5]. The metabolic stability imparted by the fluoromethoxy group ensures that these agonists maintain a sufficient half-life in the CNS to exert sustained neuromodulatory effects without requiring continuous redosing.

GPR139_Pathway Ligand Fluorinated Benzamide Receptor GPR139 Receptor Ligand->Receptor Agonism Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulation IP3 IP3 + DAG PLC->IP3 Cleavage Ca Ca2+ Release IP3->Ca Release

GPR139 activation pathway mediated by fluorinated benzamide derivatives.

Conclusion

The strategic incorporation of the 4-fluoromethoxy-3,5-dimethoxybenzoic acid scaffold represents a masterclass in bioisosteric drug design. By directly addressing the inherent metabolic liabilities of the traditional trimethoxyarene system without disrupting its critical pharmacophoric geometry, this derivative empowers the development of next-generation neurotherapeutics with optimized pharmacokinetic profiles and enhanced target engagement.

References

  • Title: 4-FLUOROMETHOXY-3,5-DIMETHOXY-BENZOIC ACID METHYL ESTER (CAS 864684-83-3)
  • Title: US 2016/0145218 A1 - Compounds and Methods for Treating GPR139-Related Disorders Source: Google Patents / Googleapis URL
  • Source: National Institutes of Health (NIH)
  • Title: Methods to Increase the Metabolic Stability of F-Radiotracers Source: ResearchGate URL
  • Title: Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester: A Versatile Synthetic Intermediate

Introduction: The Strategic Value of Fluorinated Moieties in Synthetic Chemistry In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a well-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Moieties in Synthetic Chemistry

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a well-established strategy for modulating the physicochemical and biological properties of organic molecules.[1][2][3][4] The fluoromethoxy group (-OCH₂F), in particular, offers a unique combination of properties, including increased metabolic stability, altered lipophilicity, and the ability to form specific non-covalent interactions, which can be highly advantageous in the design of novel pharmaceuticals and functional materials.[2] This guide provides a comprehensive overview of the synthesis and potential applications of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester , a promising, yet underexplored, synthetic intermediate.

Due to the limited direct literature on this specific compound, this document presents a proposed synthetic route based on established chemical principles, alongside a discussion of its likely reactivity and utility as a building block in organic synthesis. The protocols provided herein are intended as a starting point for researchers and should be optimized for specific laboratory conditions.

Physicochemical Properties of Key Compounds

A summary of the physical and chemical properties of the proposed starting material and the target compound is provided below for easy reference.

PropertyMethyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate)4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (Predicted)
Molecular Formula C₁₀H₁₂O₅[5]C₁₁H₁₃FO₅
Molecular Weight 212.20 g/mol [5]244.22 g/mol
Appearance White to off-white crystalline powder[5]Expected to be a white or off-white solid
Melting Point 102-108 °C[5]Not available (requires experimental determination)
Boiling Point Not availableNot available
Solubility Soluble in methanol, ethanol, DMSOExpected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF)
CAS Number 884-35-5[5]Not available

Proposed Synthetic Workflow

The most plausible synthetic route to 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester involves the O-fluoromethylation of the commercially available precursor, methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate).

G A Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate) B Deprotonation (e.g., NaH, K₂CO₃) A->B C Phenoxide Intermediate B->C D Nucleophilic Fluoromethylation (e.g., with a fluoromethylating agent) C->D E 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester D->E

Caption: Proposed synthesis of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

Experimental Protocols

The following protocol outlines a proposed laboratory-scale synthesis of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester. Caution: This is a hypothetical procedure and requires careful optimization and safety assessment before implementation.

Protocol 1: Synthesis of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester

Materials:

  • Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate)[5][6][7][8][9][10][11]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Fluoromethylating agent (e.g., Fluoromethyl p-toluenesulfonate or a similar electrophilic source of -CH₂F)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and appropriate eluent (e.g., hexane:ethyl acetate)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • To a dry, 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous DMF (30 mL) to the flask.

    • Cool the suspension to 0 °C using an ice bath.

  • Formation of the Phenoxide:

    • Dissolve methyl 4-hydroxy-3,5-dimethoxybenzoate (1.0 equivalent) in anhydrous DMF (20 mL).

    • Add the solution of methyl 4-hydroxy-3,5-dimethoxybenzoate dropwise to the stirred NaH suspension at 0 °C over 30 minutes.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Fluoromethylation:

    • Cool the reaction mixture back to 0 °C.

    • Add the fluoromethylating agent (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether (100 mL) and water (50 mL).

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Application Notes: The Utility of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester as a Synthetic Intermediate

The title compound is a versatile building block with several reactive sites that can be selectively manipulated for the synthesis of more complex molecules.

G A 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester B Ester Hydrolysis (e.g., LiOH, NaOH) A->B F Reduction (e.g., LiAlH₄) A->F C Carboxylic Acid Derivative B->C D Amide Coupling (e.g., with an amine) C->D E Amide Product D->E G Benzyl Alcohol Derivative F->G H Further Functionalization G->H

Caption: Potential synthetic transformations of the title compound.

Ester Hydrolysis and Amide Bond Formation

The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to yield the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of amides via standard amide coupling protocols (e.g., using coupling reagents like HATU or EDC with an appropriate amine). This is particularly relevant in drug discovery, where the amide bond is a common structural motif.

Reduction to the Benzyl Alcohol

The ester functionality can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. The resulting benzyl alcohol can then be further functionalized, for instance, by conversion to a benzyl halide for use in nucleophilic substitution reactions or as a precursor for other transformations.

Aromatic Ring Functionalization

While the aromatic ring is electron-rich due to the three alkoxy substituents, the positions ortho to the ester group are sterically hindered. However, electrophilic aromatic substitution reactions could potentially be directed to the available positions, although this would require careful optimization of reaction conditions to control regioselectivity.

The Role of the Fluoromethoxy Group

The fluoromethoxy group is generally stable under many reaction conditions. Its presence can influence the electronic properties of the aromatic ring and the overall lipophilicity and metabolic stability of the final molecule.[2][3] In a drug discovery context, this group can act as a bioisostere for other functional groups and can be used to fine-tune the pharmacokinetic properties of a lead compound.[4]

Conclusion

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). Semantic Scholar. [Link]

  • Access to Aryl Trifluoromethyl Ethers by O‑Carboxydifluoromethylation and Decarboxylative Fluorination. (2016, July 21). ACS Publications. [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. [Link]

  • US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Application of Fluorine in Drug Design | Request PDF. ResearchGate. [Link]

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Kyushu University Pure Portal Site. [Link]

  • Methyl 4-hydroxy-3,5-dimethoxybenzoate - C10H12O5 | CSSS00000034562. Chemspace. [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

Sources

Application

Application Note: In Vivo Dosing Guidelines and Vehicles for 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester

Abstract The successful in vivo evaluation of novel chemical entities is fundamentally dependent on achieving adequate systemic exposure in preclinical models. A significant challenge in drug discovery is the formulation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful in vivo evaluation of novel chemical entities is fundamentally dependent on achieving adequate systemic exposure in preclinical models. A significant challenge in drug discovery is the formulation of poorly water-soluble compounds, a characteristic typical of molecules designed for high potency and specificity.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester, a compound representative of modern small molecules with anticipated low aqueous solubility. We present a systematic approach to vehicle selection, detailed formulation protocols, and best practices for administration in rodent models to ensure data integrity and animal welfare.

Introduction: The Formulation Challenge

4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is a small molecule whose structure suggests significant lipophilicity. The presence of a methyl ester, two methoxy groups, and a fluoromethoxy group contributes to a high logP value, predicting poor aqueous solubility.[2] Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II or IV, where low solubility is a primary barrier to absorption and achieving therapeutic exposure.[1]

Improper formulation can lead to:

  • Underestimation of Efficacy: Insufficient exposure may cause a promising compound to be incorrectly flagged as inactive.

  • Inaccurate Pharmacokinetic (PK) Profiles: Compound precipitation or variable absorption can lead to erratic and non-linear PK data.[1]

  • Poor Tolerability: Some vehicles or high concentrations of excipients can cause local or systemic toxicity, confounding the safety assessment of the actual compound.[3]

This guide provides a logical framework to navigate these challenges, ensuring that the in vivo data generated is both reliable and reproducible.

Systematic Vehicle Selection

The goal of vehicle selection is to find the simplest formulation that maintains the compound in a stable, bioavailable state for the duration of the study without causing adverse effects.[4] A tiered approach is recommended, starting with the simplest aqueous vehicles and progressing to more complex systems only as needed.

2.1. Physicochemical Characterization (Predicted)

While experimental data for the title compound is unavailable, its structural motifs allow for property estimation.

PropertyPredicted CharacteristicRationale
Molecular Weight ~244 g/mol Based on structure (C11H13FO5).
Aqueous Solubility LowBenzoic acid esters and multiple methoxy groups increase lipophilicity.[2][5][6]
LogP High (>2.0)The trifluoromethoxy group, in particular, significantly increases lipophilicity.
Chemical Stability Potential for ester hydrolysisThe methyl ester could be susceptible to hydrolysis at pH extremes.

This profile necessitates formulation strategies beyond simple aqueous solutions.[7]

2.2. Vehicle Selection Workflow

A decision-making process is crucial for efficient formulation development. The following diagram outlines a systematic workflow for selecting an appropriate vehicle based on the required dose and compound solubility.

VehicleSelection cluster_0 Phase 1: Initial Solubility Screen cluster_1 Phase 2: Formulation Decision cluster_2 Phase 3: Validation start Determine Target Dose (mg/kg) & Dosing Volume (mL/kg) sol_screen Screen Solubility in Tier 1-3 Vehicles (e.g., Saline, PEG400, Tween 80) start->sol_screen is_soluble Is Target Concentration Achieved in a Tolerated Vehicle? sol_screen->is_soluble solution Proceed with Solution (e.g., Co-solvent or Surfactant-based) is_soluble->solution Yes suspension Develop Suspension (e.g., with CMC/Tween 80) is_soluble->suspension No, but partial solubility/wettability validate Assess Formulation Stability (Physical & Chemical) & In-Use Homogeneity solution->validate reformulate Consider Advanced Formulation (e.g., SEDDS, Nanosuspension) or Particle Size Reduction suspension->reformulate If suspension is not physically stable suspension->validate final final validate->final Proceed to In Vivo Study

Caption: A workflow for systematic vehicle selection.

Recommended Vehicle Formulations & Protocols

Based on the predicted properties of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester, the following vehicles are recommended for initial screening. All excipients should be of high purity (USP/NF grade or equivalent) suitable for parenteral use where applicable.[8][9][10]

3.1. Common Excipients and Their Properties
ExcipientClassTypical ConcentrationRoute(s)Key Considerations
Saline (0.9% NaCl) Aqueous VehicleN/APO, IP, IV, SCIsotonic. Unlikely to solubilize the target compound alone.[11]
Dimethyl Sulfoxide (DMSO) Co-solvent≤ 10% (IV/IP)IV, IPPotent solvent, but can have intrinsic biological effects and cause irritation.[3][12]
Polyethylene Glycol 400 (PEG400) Co-solvent10 - 60%PO, IVGenerally well-tolerated but can be viscous at high concentrations.[12]
Polysorbate 80 (Tween® 80) Surfactant1 - 10%PO, IVImproves solubility and aids in suspension stability. Can cause hypersensitivity reactions.[1][12]
Carboxymethylcellulose (CMC) Suspending Agent0.5 - 2%POForms suspensions, not true solutions. Requires proper homogenization.[4]
Corn Oil Lipid VehicleN/APO, SC, IMSuitable for highly lipophilic compounds. Can influence absorption kinetics.[4][11]
3.2. Protocol 1: Preparation of a Co-Solvent Solution (for IV/IP/PO)

This formulation is a common starting point for compounds that are soluble in organic solvents but not in water. A typical combination is DMSO/PEG400/Saline.

Objective: To prepare a 10 mg/mL solution in 10% DMSO / 40% PEG400 / 50% Saline.

Step-by-Step Methodology:

  • Calculate Required Mass: For 10 mL of final formulation, weigh 100 mg of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

  • Initial Solubilization: Add 1.0 mL of DMSO to the compound. Vortex or sonicate until fully dissolved. A clear solution should be obtained.

  • Add Co-solvent: Add 4.0 mL of PEG400 to the DMSO solution. Mix thoroughly until the solution is homogeneous.

  • Final Dilution: Add 5.0 mL of sterile 0.9% saline dropwise while vortexing. Critical Step: Slow addition is crucial to prevent precipitation.

  • Final Check: Inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

  • pH Measurement: Check the pH of the final formulation and adjust to ~7.4 only if necessary and if the compound's stability is not compromised.

3.3. Protocol 2: Preparation of a Suspension (for PO)

If the compound cannot be fully solubilized at the desired concentration, a uniform suspension is the next option for oral dosing.

Objective: To prepare a 20 mg/mL suspension in 0.5% CMC with 0.2% Tween 80.

Step-by-Step Methodology:

  • Prepare Vehicle: Add 50 mg of Sodium CMC to ~8 mL of water. Stir until fully hydrated (this may take time). Add 20 µL of Tween 80. Adjust the final volume to 10 mL with water and mix well.

  • Weigh Compound: Weigh 200 mg of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

  • Wetting the Powder: Add a small amount of the vehicle (~0.5 mL) to the compound powder and triturate with a mortar and pestle to form a smooth, uniform paste. This step prevents clumping.

  • Gradual Dilution: Slowly add the remaining vehicle to the paste with continuous mixing.

  • Homogenization: Homogenize the mixture using a tissue homogenizer or similar device to ensure a fine, uniform particle distribution.

  • Storage and Use: Store the suspension at 4°C. Crucial: Stir continuously using a magnetic stirrer during dose administration to ensure each animal receives the correct dose.

Dosing Administration Guidelines

Adherence to established guidelines for administration volumes and techniques is essential for animal welfare and data quality.[13]

4.1. Maximum Dosing Volumes for Mice
Route of AdministrationRecommended Volume (mL/kg)Maximum Volume (mL/kg)Reference
Oral (PO) 1020[13][14][15]
Intraperitoneal (IP) 1020[11]
Intravenous (IV, bolus) 510[13]
Subcutaneous (SC) 1020[13]

Note: These are general guidelines. Volumes should be minimized where possible, and justification is required for exceeding recommended volumes.[15]

4.2. Protocol 3: Oral Gavage in Mice

Oral gavage is a standard method for precise oral administration.[14]

Step-by-Step Methodology:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[16][17]

  • Measure Gavage Needle: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle.[14][15]

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[14] The animal should swallow as the tube enters the esophagus. The needle should pass easily without resistance. Do not force the needle. [15][18]

  • Administration: Once the needle is in place, dispense the formulation smoothly and slowly.

  • Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for 5-10 minutes post-dosing for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[14]

Dose Selection and Tolerability Studies

Before initiating efficacy studies, a dose-range finding (DRF) or maximum tolerated dose (MTD) study is essential.[19][20]

Definition: The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects over a specified period.[21][22][23]

Workflow for a Preliminary MTD Study:

MTD_Workflow start Select Starting Dose (Based on in vitro data or literature) dosing Dose Small Cohort (n=2-3 mice) with Test Compound start->dosing vehicle Dose Control Cohort (n=2-3 mice) with Vehicle Only start->vehicle observe Monitor for 1-3 Days: - Clinical Signs - Body Weight Change - Morbidity/Mortality dosing->observe vehicle->observe decision Was Dose Tolerated? (e.g., <10% body weight loss, no severe clinical signs) observe->decision escalate Escalate Dose in New Cohort (e.g., 2x or 3x increase) decision->escalate Yes mtd_reached MTD Established. Select doses for main study. decision->mtd_reached No escalate->dosing

Caption: A workflow for a dose-range finding study.

A key endpoint in MTD studies is body weight loss, with a limit of 10% often used as a humane endpoint in short-term studies for rats and dogs, providing a useful benchmark for rodents.[24][25]

References
  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available from: [Link]

  • Chouksey, R., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • IACUC. Oral Gavage In Mice and Rats. Available from: [Link]

  • Durham, J., et al. (2016, November 15). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. Available from: [Link]

  • FSU Office of Research. (2016, October 26). Oral Gavage in the Mouse. Available from: [Link]

  • Southern Research. (2017, May 31). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link]

  • Aragen Bioscience. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Available from: [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. Available from: [Link]

  • Singh, R., & Nivsarkar, M. (2018, October 15). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available from: [Link]

  • Barentz. Pharmaceuticals | Emerging trends in excipients selection for safe and effective parenteral formulations. Available from: [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Available from: [Link]

  • Research Biomethods Training. Mouse Oral Gavage Administration Necessary Supplies Technique. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. Available from: [Link]

  • Ansel, H. C. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Available from: [Link]

  • NC3Rs. (2024, March 4). Guidance for dose selection in DART studies to refine and reduce animal use. Available from: [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Prisys Biotech. (2025, August 26). The Importance Of Administration Volume in Preclinical Studies. Available from: [Link]

  • Charles River. Maximum tolerable dose (MTD) studies. Available from: [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Available from: [Link]

  • Durham, J., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. Available from: [Link]

  • NC3Rs. Exposure and dose selection. Available from: [Link]

  • Akers, M. J. (2002). Emerging Excipients in Parenteral Medications. Available from: [Link]

  • Kumar, S., & Singh, S. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available from: [Link]

  • Wa, Y. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available from: [Link]

  • Reaction Biology. Maximum Tolerable Dose Study Services. Available from: [Link]

  • NC3Rs. Recommendations for upper bodyweight loss limits in short-term toxicity studies. Available from: [Link]

  • DavosPharma. Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. Available from: [Link]

  • LOHMANN. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... PMC. Available from: [Link]

  • NC3Rs. Refining MTD studies. Available from: [Link]

  • Silva, J., et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available from: [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

  • Gattefossé. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • LookChem. Methyl 3,4-dimethoxybenzoate. Available from: [Link]

  • Feng, Z., et al. (2014, September 17). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. PMC. Available from: [Link]

  • Kura Oncology. Navigating dose optimization requirements as a small biotech. Available from: [Link]

  • Smith, A., & Whitsel, M. (2012, June 1). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available from: [Link]

  • NIST. Benzoic acid, 3,5-dimethoxy-, methyl ester. Available from: [Link]

  • Isidro-Llobet, A., et al. (2019). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available from: [Link]

Sources

Method

Application Note: Purification Strategies for Synthesized 4-Fluoromethoxy-3,5-dimethoxybenzoic Acid Methyl Ester

Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The strategic introduction of a f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The strategic introduction of a fluoromethoxy group (–OCH₂F) into aromatic scaffolds is a highly valued transformation in medicinal chemistry. As a robust bioisostere for the methoxy group, the fluoromethoxy moiety often enhances metabolic stability, modulates lipophilicity, and serves as a critical functional group in the development of Positron Emission Tomography (PET) radiotracers[1].

The synthesis of 4-fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is typically achieved via the O-fluoromethylation of its phenolic precursor, methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate). This reaction is generally conducted in polar aprotic solvents (e.g., DMF or acetonitrile) using an electrophilic fluoromethylating agent (such as bromofluoromethane or fluoromethyl triflate) in the presence of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[1][2].

The Purification Challenge (Causality & Logic)

Isolating the target compound in high purity (>99.5%) requires a multi-tiered approach designed to exploit the specific physicochemical properties of the reaction matrix:

  • Solvent & Salt Removal: DMF is notoriously difficult to remove via simple evaporation. A specialized Liquid-Liquid Extraction (LLE) utilizing aqueous lithium chloride (LiCl) is required to alter the osmotic pressure, forcing DMF into the aqueous phase.

  • Phenolic Deprotonation: Unreacted methyl syringate contains a sterically hindered but mildly acidic phenolic hydroxyl group (pKa ~7.5–8.0). An alkaline wash selectively ionizes this precursor into a water-soluble phenoxide, cleanly separating it from the neutral, lipophilic fluoromethoxy product.

  • Trace Impurity Resolution: Degradation products of the fluoromethylating agent or trace over-alkylated species require high-resolution separation techniques. Normal-phase chromatography removes non-polar artifacts, while preparative reverse-phase HPLC provides the final polishing necessary for analytical or radiochemical standards[3].

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, SM, DMF, Salts) LLE Liquid-Liquid Extraction (EtOAc / 5% aq. LiCl) Crude->LLE Quench & Partition AlkWash Alkaline Wash (0.1 M NaOH & Brine) LLE->AlkWash Organic Layer Flash Flash Chromatography (Silica, Hexane/EtOAc) AlkWash->Flash Neutralized & Dried HPLC Prep-HPLC Polishing (C18, MeCN/H2O) Flash->HPLC Enriched Fractions Pure Pure Target Compound (>99.5% Purity) HPLC->Pure Lyophilization

Fig 1. Multistage purification workflow for isolating the target fluoromethoxy ester.

Step-by-Step Experimental Protocols

Note: The following protocols constitute a self-validating system. Intermediate TLC and HPLC checks are embedded to ensure the success of each preceding step.

Protocol 1: Reaction Quenching and Alkaline Liquid-Liquid Extraction (LLE)

Objective: Remove DMF, inorganic salts, and unreacted methyl syringate.

  • Quenching: Cool the crude reaction mixture (assumed 10 mmol scale in 20 mL DMF) to 0–5 °C. Slowly add 20 mL of ice-cold deionized water to quench the reaction.

  • Primary Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • DMF Removal: Wash the combined EtOAc organic layers with a 5% (w/v) aqueous LiCl solution (3 × 20 mL). Causality: The high ionic strength of LiCl drastically reduces the solubility of EtOAc in the aqueous phase while pulling the polar DMF out of the organic layer.

  • Alkaline Polishing: Wash the organic layer with 0.1 M NaOH (2 × 20 mL). Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 7:3) and stain with Ferric Chloride (FeCl₃). The absence of a dark color change confirms the successful removal of the phenolic starting material.

  • Drying: Wash with saturated brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at 35 °C to yield the crude solid.

Protocol 2: Normal-Phase Flash Column Chromatography

Objective: Isolate the target ester from non-polar fluoromethylation byproducts.

  • Column Preparation: Pack a glass column with Silica Gel 60 (230–400 mesh) using Hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Apply this to the top of the column bed.

  • Elution Gradient:

    • Begin elution with 100% Hexane (2 Column Volumes, CV) to flush out non-polar aliphatic impurities (e.g., unreacted bromofluoromethane residues)[2].

    • Gradually increase polarity to Hexane:EtOAc (85:15). The target 4-fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester typically elutes at an Rf of ~0.45 in a 7:3 Hexane:EtOAc system.

  • Fraction Collection: Monitor fractions via UV absorption (λ = 254 nm). Pool the fractions containing the target compound and evaporate the solvent.

Protocol 3: Preparative Reverse-Phase HPLC (Final Polishing)

Objective: Achieve >99.5% purity for use as an analytical standard or radiolabeling precursor[3].

  • System Setup: Utilize a preparative HPLC system equipped with a C18 column (e.g., 5 µm, 21 × 250 mm) and a Diode Array Detector (DAD).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient Program: Run a linear gradient from 30% B to 80% B over 25 minutes at a flow rate of 15 mL/min.

  • Collection & Recovery: The target compound will elute as a sharp peak (typically between 14–16 minutes depending on the exact column dead volume). Collect the peak, freeze at -80 °C, and lyophilize to obtain the pure 4-fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester as a white crystalline powder.

Quantitative Data Summary

The table below summarizes the expected metrics and validation parameters for each stage of the purification workflow.

Purification StepTarget Impurity RemovedAnalytical IndicatorExpected Recovery YieldCumulative Purity Achieved
1. LLE (LiCl Wash) DMF, K₂CO₃, SaltsPhase separation clarity> 95%~ 60%
2. Alkaline Wash Methyl Syringate (SM)Negative FeCl₃ TLC Stain88 - 92%~ 85%
3. Flash Chromatography Non-polar byproductsSingle spot on TLC (Rf 0.45)75 - 80%95 - 98%
4. Prep-HPLC Trace isomers/organicsSingle sharp peak (UV 254nm)65 - 70%> 99.5%

References

  • Applications of Fluoromethanol in Medicinal Chemistry: Application Notes and Protocols Benchchem URL
  • Synthesis, Structure-affinity Relationships and Radiolabeling of Selective High-affinity 5-HT4 Receptor Ligands as Prospective Imaging Probes for PET PMC - NIH URL
  • Modern Strategies in Organofluorine Chemistry 2 Thieme Connect URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester

Welcome to the Technical Support Center for the synthesis and optimization of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (CAS 864684-83-3)[1]. As a Senior Application Scientist, I have designed this portal to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (CAS 864684-83-3)[1].

As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific kinetic and thermodynamic hurdles associated with the O-fluoromethylation of sterically hindered phenols. This guide moves beyond basic recipes to explain the causality behind each experimental parameter, ensuring your protocols are robust, reproducible, and self-validating.

Troubleshooting Guide: The "Why" and "How" of Yield Optimization

The synthesis of this compound relies on the electrophilic O-fluoromethylation of methyl syringate (methyl 3,5-dimethoxy-4-hydroxybenzoate). Because the target phenolic hydroxyl group is flanked by two bulky methoxy groups at the 3- and 5-positions, steric hindrance severely impedes standard SN​2 transition states.

Q1: Why is my alkylation yield consistently stalling below 40%? A: Low conversion is almost always a dual failure of reagent volatility and steric shielding . Historically, fluoromethyl bromide ( BrCH2​F ) has been used for these alkylations[2]. However, BrCH2​F is a gas at room temperature (bp 19 °C). If your reaction is run in standard glassware at 60 °C, the electrophile evaporates before the sterically hindered phenoxide can attack it. Solution: Switch your electrophile to Fluoroiodomethane ( ICH2​F ) . It is a liquid at room temperature (bp 53.4 °C) and provides a much better leaving group (iodide), which significantly lowers the activation energy required for the sterically congested SN​2 attack[3]. Alternatively, Fluoromethyl tosylate ( TsOCH2​F ) is an excellent, non-volatile bench-stable alternative[4].

Q2: I am seeing a significant amount of a highly polar byproduct. What is it, and how do I stop it? A: You are likely observing the saponification of the methyl ester, yielding 4-fluoromethoxy-3,5-dimethoxybenzoic acid. This occurs when hygroscopic solvents introduce water into the system, allowing your base to act as a nucleophile. Solution: Strictly use anhydrous solvents (e.g., dry DMF or MeCN). Furthermore, avoid strong nucleophilic bases like NaOH or KOH . Instead, use Cesium Carbonate ( Cs2​CO3​ ) .

Q3: Why is Cesium Carbonate ( Cs2​CO3​ ) recommended over Potassium Carbonate ( K2​CO3​ )? A: This is due to the "Cesium Effect." The larger ionic radius of the Cs+ ion means it binds less tightly to the phenoxide oxygen compared to K+ or Na+ . This creates a "naked," highly polarizable phenoxide anion that is vastly more nucleophilic, easily overcoming the steric bulk of the adjacent methoxy groups to attack the ICH2​F [3].

Quantitative Data: Reagent & Condition Matrix

To validate the troubleshooting principles above, compare the expected yields based on the combination of electrophile, base, and solvent.

Fluoromethylating AgentBaseSolventTemp (°C)Time (h)Expected YieldPrimary Limitation / Observation
BrCH2​F (Gas) K2​CO3​ Acetone601235 – 45%Severe reagent loss due to volatility[2].
BrCH2​F (Gas) K2​CO3​ DMF80855 – 65%Requires sealed, pressurized pressure tubes.
TsOCH2​F (Liquid) Cs2​CO3​ MeCN80675 – 85%Excellent stability; requires precursor synthesis[4].
ICH2​F (Liquid) Cs2​CO3​ DMF 60 4 85 – 95% Optimal kinetics; light-sensitive reagent[3].

Mechanistic & Workflow Visualizations

Workflow Step1 1. Substrate Preparation Methyl Syringate + Cs2CO3 Step2 2. Solvent Addition Anhydrous DMF (Stir 30 min, RT) Step1->Step2 Step3 3. Electrophile Addition Add ICH2F dropwise (Protect from light) Step2->Step3 Step4 4. Thermal Activation Heat at 60°C for 4 hours Step3->Step4 Step5 5. Workup & Extraction EtOAc / H2O wash (Remove DMF) Step4->Step5 Step6 6. Isolation Silica Gel Chromatography Step5->Step6

Fig 1. Optimized step-by-step workflow for the O-fluoromethylation of methyl syringate.

Mechanism Phenol Methyl Syringate (Ar-OH) Base Cs2CO3 (Deprotonation) Phenol->Base + Base Phenoxide Cesium Phenoxide (Ar-O⁻ Cs⁺) Base->Phenoxide - CsHCO3 Transition SN2 Transition State [Ar-O ··· CH2F ··· I]⁻ Phenoxide->Transition + ICH2F Product Target Product (Ar-OCH2F) Transition->Product - CsI

Fig 2. SN2 mechanistic pathway of cesium-mediated O-fluoromethylation.

Self-Validating Experimental Protocol

This protocol utilizes ICH2​F to ensure maximum electrophilic transfer under mild conditions[3]. The system is self-validating: the color change of the phenoxide and the precipitation of CsI serve as visual checkpoints for reaction progression.

Reagents Required:

  • Methyl 3,5-dimethoxy-4-hydroxybenzoate (Methyl syringate): 1.0 equivalent

  • Fluoroiodomethane ( ICH2​F ): 1.5 equivalents

  • Cesium Carbonate ( Cs2​CO3​ , finely powdered): 2.0 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Phenoxide Generation: In an oven-dried, amber-glass round-bottom flask (to protect ICH2​F from photolytic degradation), dissolve 1.0 eq of methyl syringate in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.0 eq of finely powdered Cs2​CO3​ . Stir the suspension vigorously at room temperature for 30 minutes. Validation Checkpoint: The solution will turn a distinct yellow/orange, confirming the deprotonation and formation of the active phenoxide anion.

  • Electrophilic Alkylation: Cool the mixture briefly in a water bath (20 °C) and add 1.5 eq of ICH2​F dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C under an inert nitrogen atmosphere. Stir for 4 hours. Validation Checkpoint: A fine white precipitate ( CsI ) will form as the SN​2 reaction proceeds.

  • Quenching & Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and quench with distilled water. Wash the organic layer with 5% aqueous LiCl (3 times) to completely partition the DMF into the aqueous phase.

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to force the deprotonation? A: It is highly discouraged. While NaH will quantitatively deprotonate the phenol, its excessive basicity and the generation of H2​ gas can lead to side reactions, including the transesterification of your methyl ester or degradation of the fluoromethylating agent. Cs2​CO3​ provides the perfect thermodynamic balance.

Q: My Fluoroiodomethane ( ICH2​F ) has turned slightly pink/brown. Is it still good? A: The pink/brown discoloration indicates the photolytic release of free iodine ( I2​ ). While a slight tint will not ruin the reaction, heavy discoloration will drastically reduce your yield and complicate purification. Always store ICH2​F over copper wire in an amber bottle at 4 °C to prevent degradation[3].

Q: How do I track the reaction via TLC? A: The product (4-fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester) will run slightly higher (higher Rf) than the starting methyl syringate on a silica TLC plate using a 70:30 Hexanes:EtOAc system, due to the capping of the polar hydroxyl group with the lipophilic fluoromethoxy group.

References

  • 864684-83-3 CAS MSDS (4-FLUOROMETHOXY-3,5-DIMETHOXY-BENZOIC ACID METHYL ESTER). ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1nDZ2Qj8kYj2oRzoKUd15SSYejjpmqBlNYWVRt7_PQjRuf_-kA_UpW1v-uvp-sUtP4_XMcvhyJ-cUDLwIPICQzKJfhWxzfF8ALDHlNuiHOxPHZbMgSL7nxuQH2kIPHRuUC5BweqYkHswxIVNSUxT5KcWw8BUKhfy8ZGC_w4cbTHk=]
  • Druglike, 18F-labeled PET Tracers Targeting Fibroblast Activation Protein. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjHw6jnaVIAgheNadVPqMBGkM_UboGqCkrYc0Wv91hq-RyxBEn8q2S7ahN25AtriEm6N15viK9bPcJiL0Qxhq_ALJ6egt8Xnb5SbFOhMVN5HEJ2_FsOTVh9qe7ckzevg44Z-TReecXdIEr0yZahbAY]
  • Improved synthesis of [18F]fluoromethyl tosylate, a convenient reagent for radiofluoromethylations. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVYnOHVIqhC0w4kliKCpWLsITEHEU8nAw-hIFlYNVv-bj_Wof7GtGCxbOR-Jxh7kzfMW2zej1ZFoLCf9cTztstb-vZH2zeF42HWsulYbGNTvGCIS9oec8H8Cn0j-H9uXcbzzJJ15_3mlc8Q8O-qS8-_cGP4Bz8Y5lNyq6fgYJ7pGKpb-2WuGAzmAoI--uvXGNQ1tJKZ1OYKjx345_raFBr6k0Xgk_Ilmqx6LBUL_DcZ4SKQ-j2z6MQ7UL7lWfqTlpTnwhUhTA1Q4YyvNG1FA==]
  • Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIpTj-DmfcaY8e9mwP3vOCSpdyef3n5u0anCjuWiuWvEVfu0AROuBul-TGW3zmE4JH1C4PS6plBw8y20J7kzmmk2xH7ewYrZb8nlhaFopMAv1sXwZp3PKexbENn4kZCEH978paaJSZH02fbCkLuNE=]

Sources

Optimization

Troubleshooting low solubility of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester in aqueous media

Welcome to the technical support guide for 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind these recommendations to facilitate the successful use of this molecule in your research.

Compound Profile: Understanding the Challenge

4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is a highly substituted aromatic compound. Its structure, characterized by a methyl ester group and multiple methoxy and fluoromethoxy substituents, renders it significantly lipophilic, or "water-fearing." This inherent hydrophobicity is the primary reason for its poor solubility in aqueous media.

In the context of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability, this compound would likely fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[][2] Such compounds present a significant challenge for formulation, as they must be dissolved to be absorbed or to exert activity in biological assays.[]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

Q1: I'm starting my experiments. Why is this compound so difficult to dissolve in my aqueous buffer?

A1: The low aqueous solubility of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is a direct result of its molecular structure. The molecule has a large, non-polar surface area due to the benzene ring and methoxy groups, and it lacks significant hydrogen bond donating groups required for favorable interactions with water. Water is a highly polar solvent that prefers to interact with other polar molecules. To dissolve a non-polar compound like this one, the strong hydrogen bonds between water molecules must be broken to create a cavity for the solute, which is an energetically unfavorable process. This leads to the compound's hydrophobic nature and subsequent low solubility.

Q2: Can I use pH adjustment to increase the solubility of this compound?

A2: Adjusting the pH is a common and effective technique for ionizable compounds.[][4] However, 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is a neutral molecule. The carboxylic acid group is esterified, meaning it cannot be deprotonated to form a more soluble salt.[5] Therefore, altering the pH of the solution will not significantly impact its intrinsic solubility. While extreme pH conditions could potentially lead to hydrolysis of the ester back to the carboxylic acid, this would chemically modify your compound and is not a recommended solubilization strategy.

Q3: What is the most straightforward method to prepare a solution for a quick in vitro assay?

A3: The use of a water-miscible organic co-solvent is the most common and direct approach for initial lab-scale experiments.[6][7] The strategy involves dissolving the compound at a high concentration in a suitable organic solvent to create a stock solution, which is then diluted into the final aqueous assay medium.

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium.[8][9] The organic solvent disrupts the hydrogen bonding network of water, making it more energetically favorable for the non-polar compound to be solvated.[]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): Excellent solubilizing power for a wide range of hydrophobic compounds. It is a standard solvent for creating stock solutions for biological assays.

  • Ethanol: A less toxic option than DMSO, often suitable for cell-based assays at low final concentrations.

  • Polyethylene Glycols (PEGs), e.g., PEG 400: Often used in preclinical formulations due to their low toxicity.[6]

Co-SolventTypical Stock ConcentrationRecommended Final Assay Conc.Key Considerations
DMSO 10-50 mM< 0.5% (v/v)Can be toxic to cells at higher concentrations.
Ethanol 10-50 mM< 1% (v/v)Less toxic than DMSO but may have lower solubilizing power.
PEG 400 VariesAssay-dependentGenerally well-tolerated in vivo.[]

See the Protocols section for a detailed method on preparing a stock solution.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue known as "fall-out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a co-solvent present.

Troubleshooting Workflow:

G start Precipitation Observed During Dilution check_conc Is the final concentration essential? start->check_conc lower_conc Lower the final concentration and re-test. check_conc->lower_conc No inc_cosolvent Increase co-solvent percentage (e.g., from 0.1% to 0.5% DMSO). Check assay tolerance. check_conc->inc_cosolvent Yes use_surfactant Add a non-ionic surfactant (e.g., Tween® 80) to the aqueous medium. inc_cosolvent->use_surfactant Precipitation persists or co-solvent is toxic use_cyclodextrin Use a cyclodextrin-based formulation. use_surfactant->use_cyclodextrin Surfactant interferes with assay

Caption: A troubleshooting workflow for addressing compound precipitation.

Q5: You mentioned surfactants. How do they work and which one should I choose?

A5: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[10] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11][12] The hydrophobic tails form a core, creating a microenvironment where your non-polar compound can be encapsulated, while the hydrophilic heads face the aqueous medium, effectively solubilizing the compound.[13][14]

Choosing a Surfactant: For most research applications, non-ionic surfactants are preferred due to their lower potential for interacting with biological systems compared to ionic surfactants.

  • Tween® 80 (Polysorbate 80): Widely used in pharmaceutical formulations.

  • Triton™ X-100: A common laboratory detergent, but can be harsh on cell membranes.

  • Pluronic® F-68: A biocompatible co-polymer often used in cell culture applications.

Start with a low concentration (e.g., 0.01-0.1%) and determine the lowest effective concentration that maintains solubility without impacting your experimental results.[15]

Q6: What are cyclodextrins, and how can they help with my compound?

A6: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure.[16][17] The exterior of the cyclodextrin is hydrophilic, while the central cavity is hydrophobic.[18] This structure allows the cyclodextrin to encapsulate a hydrophobic "guest" molecule, like 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester, forming an inclusion complex.[] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[17]

Mechanism of Cyclodextrin Solubilization:

G cluster_1 Step 2: Complexation in Water Compound Hydrophobic Compound (e.g., Target Ester) Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Soluble in Water) Compound->Complex Cyclodextrin->Complex

Caption: Cyclodextrin encapsulates a hydrophobic molecule to enhance solubility.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): One of the most widely used derivatives due to its high aqueous solubility and low toxicity.[16][17] It is often used to improve the solubility and bioavailability of drugs.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative that can be very effective for complexing with neutral or positively charged molecules.

Q7: For in vivo studies, what advanced formulation strategies should I consider?

A7: For in vivo applications, where achieving adequate bioavailability is critical, more advanced strategies are often required.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[19] This can create an amorphous form of the drug, which is more soluble than its crystalline form.

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[20] These formulations spontaneously form fine emulsions in the gastrointestinal tract, enhancing absorption.[21]

  • Nanosuspensions: This involves reducing the particle size of the drug down to the sub-micron range.[22][23] The increased surface area enhances the dissolution rate according to the Noyes-Whitney equation.[7][24]

These advanced methods typically require specialized equipment and formulation expertise.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic compound.

Materials:

  • 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Mass: Determine the mass of the compound needed for your desired volume and concentration. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific compound), you would calculate the required mass in milligrams.

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes.[20]

  • Inspect: Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Sonication (Optional): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.[20]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Shake-Flask Method for Solubility Determination

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[25][26][27]

Materials:

  • Test compound

  • Selected aqueous buffer (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the aqueous buffer (e.g., 1 mL). The key is to ensure undissolved solid remains at the end of the experiment.[25]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step.

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Filtration: Alternatively, filter the solution using a low-binding syringe filter (e.g., PVDF). Be sure to discard the initial volume of filtrate to avoid errors from drug binding to the filter.

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method against a standard curve.[25][28]

  • Calculate Solubility: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

References

  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Hilaris. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • LinkedIn. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]

  • PMC. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Available from: [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • PMC. A recent overview of surfactant–drug interactions and their importance. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Environmental Toxicology and Chemistry. Determining the water solubility of difficult-to-test substances: A tutorial review. Available from: [Link]

  • YouTube. Solubility 5: effect of cosolvents on the aqueous solubility of organic chemicals. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. Available from: [Link]

  • SlideShare. PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available from: [Link]

  • ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of... Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoromethoxy-3,5-dimethoxybenzoic Acid Methyl Ester Synthesis

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals dealing with the mechanistic challenges, impurity resolution, and protocol optimiza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals dealing with the mechanistic challenges, impurity resolution, and protocol optimization for the O-fluoromethylation of methyl syringate.

By understanding the causality behind side reactions, you can implement self-validating workflows that ensure high-purity synthesis of 4-fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

Reaction Pathway & Impurity Formation Map

To effectively troubleshoot, we must first map the competing kinetic pathways in the reaction vessel. The direct O-fluoromethylation of the phenolic hydroxyl group on methyl syringate is typically achieved using fluorohalomethanes. However, the bifunctional nature of the starting material (an electrophilic ester and a nucleophilic phenol) creates multiple vectors for impurity generation.

SynthesisWorkflow SM Methyl Syringate (Starting Material) Reaction O-Fluoromethylation (Anhydrous DMF, 0-25°C) SM->Reaction Reagents Fluoromethylating Agent (ICH₂F or BrCH₂F) + Base Reagents->Reaction Target 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (Target) Reaction->Target Optimal Kinetics (Anhydrous, 25°C) Imp1 Carboxylic Acid Impurity (Ester Hydrolysis) Reaction->Imp1 H₂O + Base + Heat Imp2 Methylene-Bridged Dimer (Bis-alkylation) Reaction->Imp2 CH₂I₂ / CH₂Br₂ Impurity Imp3 Unreacted Phenol (Incomplete Conversion) Reaction->Imp3 Reagent Evaporation

Reaction pathway and impurity formation map for the O-fluoromethylation of methyl syringate.

Troubleshooting FAQs: Resolving Common Impurities

Q1: Why am I seeing significant levels of the carboxylic acid impurity (4-fluoromethoxy-3,5-dimethoxybenzoic acid) instead of the methyl ester? Causality: The formation of the carboxylic acid is a direct result of base-catalyzed ester hydrolysis (saponification). In the presence of hygroscopic bases like K₂CO₃ or Cs₂CO₃, adventitious water generates hydroxide ions. The prolonged heating often required when using less reactive alkylating agents like bromofluoromethane (BrCH₂F) exacerbates this nucleophilic attack on the methyl ester[1]. Solution: Maintain strict anhydrous conditions. Switch to anhydrous Cs₂CO₃, which provides better solubility in polar aprotic solvents (like DMF) and enhances phenoxide nucleophilicity without requiring elevated temperatures. Consider switching your alkylating agent to fluoroiodomethane (ICH₂F). Because iodide is a superior leaving group, ICH₂F has a much higher reactivity profile, allowing the reaction to proceed at or below room temperature, thereby kinetically outcompeting ester hydrolysis[2].

Q2: My LC-MS shows a high-molecular-weight impurity corresponding to a methylene-bridged dimer. How is this forming? Causality: A methylene-bridged dimer (bis(4-methoxycarbonyl-2,6-dimethoxyphenyl)methane) typically arises from dihalomethane impurities (e.g., CH₂Br₂ or CH₂I₂) present in the fluoromethylating agent. These reagents are manufactured industrially via halogen exchange from dihalomethanes[3]. Because the phenoxide of methyl syringate is a strong nucleophile, it readily undergoes a double Sₙ2 displacement with any residual dihalomethane. Solution: Verify the purity of your fluoromethylating agent via GC-MS or NMR prior to use. If purification is difficult, use a slight excess of the fluoromethylating agent (1.2–1.5 eq) and employ an inverse addition technique: add the phenoxide solution dropwise to the alkylating agent to keep the local concentration of the electrophile high, strictly favoring mono-alkylation.

Q3: The reaction stalls with unreacted methyl syringate remaining. Pushing the reaction with heat increases degradation. What is the optimal protocol? Causality: Incomplete conversion often stems from the poor solubility of inorganic bases in the reaction solvent, leading to insufficient phenoxide generation. Furthermore, fluorohalomethanes are highly volatile (BrCH₂F boils at 20 °C, ICH₂F at 53.4 °C)[1][2]. If the reaction is run in an open system or at elevated temperatures, the alkylating agent evaporates before the reaction reaches completion. Solution: Conduct the reaction in a sealed pressure vessel or Schlenk tube if utilizing BrCH₂F. Alternatively, employ a polar aprotic solvent like N,N-dimethylformamide (DMF) to maximize the concentration of the reactive phenoxide.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting product/impurity distribution. These metrics demonstrate why optimizing the leaving group and temperature is critical for this specific synthesis.

Base (1.5 eq)SolventAlkylating Agent (1.2 eq)Temp (°C)Conversion (%)Major Impurity Profile
K₂CO₃AcetoneBrCH₂F5065%Unreacted SM (30%), Dimer (5%)
K₂CO₃DMFBrCH₂F5080%Ester Hydrolysis (15%), Dimer (5%)
Cs₂CO₃DMFBrCH₂F2585%Unreacted SM (10%), Dimer (5%)
Cs₂CO₃ DMF ICH₂F 25 >98% Trace (<2% total impurities)

Validated Experimental Protocol: Anhydrous O-Fluoromethylation

This protocol utilizes a self-validating system. Built-in observational checks ensure that each mechanistic step has occurred successfully before proceeding to the next.

Reagents: Methyl syringate (1.0 eq), Anhydrous Cs₂CO₃ (1.5 eq), Fluoroiodomethane (ICH₂F) (1.2 eq), Anhydrous DMF.

Step 1: Phenoxide Generation

  • Flame-dry a two-neck round-bottom flask under an argon atmosphere.

  • Add methyl syringate (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq).

  • Inject anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes.

  • Self-Validation Check: The solution will transition from colorless/pale to a distinct yellow/orange hue. This color change confirms the quantitative deprotonation of the phenol and the generation of the highly nucleophilic phenoxide anion.

Step 2: Alkylation 4. Cool the reaction mixture to 0 °C using an ice bath to prevent volatilization of the reagent. 5. Dropwise add fluoroiodomethane (ICH₂F) (1.2 eq) via a gas-tight syringe[4]. 6. Seal the vessel and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate (Hexanes/EtOAc 7:3). The starting material (phenolic, UV active, stains dark with KMnO₄) should be completely consumed, replaced by a higher Rf spot (the fluoromethyl ether product).

Step 3: Quenching & Selective Partitioning 7. Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench carefully with ice-cold water. 8. Extract the aqueous layer with EtOAc (3x). 9. Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x), followed by brine.

  • Self-Validation Check: The 5% LiCl wash is critical. It selectively partitions DMF into the aqueous layer. Failure to perform this step will result in DMF carryover, which manifests as a broad, disruptive peak at ~2.9 ppm in the final ¹H NMR spectrum.

Step 4: Isolation 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield pure 4-fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester.

References

  • Source: researchgate.
  • Source: wikipedia.
  • Source: acs.
  • Bromofluoromethane (BFM)

Sources

Optimization

Optimizing HPLC mobile phase for 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers and drug development professionals optimizing the revers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers and drug development professionals optimizing the reversed-phase HPLC (RP-HPLC) mobile phase for 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester .

By synthesizing chromatographic theory with field-proven troubleshooting logic, this center provides actionable, self-validating protocols to ensure robust analytical performance.

PART 1: Analyte Profiling & Mechanistic Rationale

Before optimizing the mobile phase, we must establish the physicochemical profile of the target analyte. 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is a highly lipophilic, neutral aromatic compound. It lacks readily ionizable functional groups (such as free carboxylic acids or aliphatic amines) within the standard HPLC pH operating range (pH 2–8).

The "Why" Behind Mobile Phase Selection
  • Aqueous Phase (Mobile Phase A): Because the analyte is neutral, its retention is largely insensitive to mobile phase pH [2]. However, pure water is rarely optimal. We mandate the addition of 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) . Causality: While the analyte does not ionize, the residual silanol groups (Si-OH) on the silica-based stationary phase do. Adding an acidic modifier suppresses silanol ionization (keeping them protonated as Si-OH rather than Si-O⁻), thereby eliminating secondary ion-exchange interactions that cause peak tailing and baseline drift [1].

  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN) is the primary choice. Causality: ACN is an aprotic solvent with a strong dipole moment. It provides lower system backpressure due to its low viscosity when mixed with water and offers excellent UV transparency (<200 nm), which is critical since the ester and aromatic ring systems are optimally detected at lower wavelengths (e.g., 210–220 nm) [3].

PART 2: Step-by-Step Optimization Protocol

To guarantee reproducibility across different laboratories, this protocol utilizes a self-validating system based on the retention factor ( k ), ensuring the method is mathematically sound regardless of specific column dimensions or flow rates.

Step 1: System Baseline & Void Volume Calibration

  • Prepare Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Purge the HPLC system and equilibrate the column (e.g., C18, 2.1 x 100 mm, 1.9 µm) at 40°C until the baseline is stable.

  • Inject a void volume marker (e.g., Uracil) to determine the dead time ( t0​ ).

Step 2: The Generic Scouting Gradient

  • Program a linear gradient from 5% B to 95% B over 20 minutes.

  • Inject the 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester standard.

  • Record the retention time ( tR​ ) of the main peak.

Step 3: Retention Factor ( k ) Validation

  • Calculate the retention factor using the formula: k=(tR​−t0​)/t0​

  • Self-Validation Rule: A robust method requires 2<k<10 .

    • If k<2 : The analyte elutes too close to the void volume (risk of matrix interference). Decrease the %B in your isocratic hold or shallow the gradient slope.

    • If k>10 : The run time is inefficiently long, leading to band broadening. Increase the %B.

Step 4: Method Translation (Gradient to Isocratic) For routine Quality Control (QC) of this single compound, transfer the gradient elution to an isocratic method. If the compound eluted at 65% B during the scouting gradient, set your initial isocratic composition to 55% B (subtracting 10% to account for system dwell volume) and adjust iteratively until k≈5 .

PART 3: Troubleshooting Guides & FAQs

Q: My analyte peak is exhibiting severe tailing (Asymmetry factor > 1.5). How do I fix this if the compound is neutral? A: Peak tailing for neutral lipophilic esters is typically caused by column overloading or secondary interactions with active metal sites/silanols on the column hardware or frit. Action: First, verify that your mobile phase A contains 0.1% FA to mask silanols [1]. If tailing persists, reduce your injection volume or sample concentration by 50% to rule out mass overload.

Q: I am observing co-elution between the target analyte and a structurally similar impurity (e.g., a dimethoxy analog without the fluorine). What mobile phase parameter should I change? A: When hydrophobicities are nearly identical, you must alter the selectivity ( α ) of the system. Action: Swap Acetonitrile for Methanol (MeOH) . Methanol is a protic solvent and engages in hydrogen bonding, which fundamentally alters the solvation shell around the halogenated methoxy group compared to ACN [3]. If mobile phase changes fail, switch the stationary phase from a standard C18 to a Pentafluorophenyl (PFP) column. PFP phases offer unique π−π and dipole-dipole interactions specifically advantageous for resolving halogenated aromatic compounds [4].

Q: Why is the retention time of my ester shifting slightly earlier with each consecutive injection? A: This indicates inadequate column re-equilibration or the selective evaporation of the organic modifier. Action: Ensure your post-gradient re-equilibration time is at least 10 column volumes. Additionally, cap your solvent bottles tightly; ACN is volatile, and its evaporation from the premixed mobile phase will alter the solvent strength over time.

PART 4: Quantitative Data & Method Parameters

Table 1: Mobile Phase Solvent Comparison for Aromatic Esters

SolventPolarity Index (P')UV Cutoff (nm)Viscosity (cP at 25°C)Primary Interaction MechanismRecommended Use Case
Water 10.2< 1900.89Hydrophobic repulsionBase aqueous phase (Add 0.1% FA)
Acetonitrile 5.81900.37Dipole-dipolePrimary choice; low backpressure [3]
Methanol 5.12050.60Hydrogen bondingAlternative for selectivity tuning [3]
THF 4.02120.55 π−π disruptionResolving closely related aromatics

Table 2: Recommended Starting Gradient Profile

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.09550.4 (for 2.1 mm ID)
20.05950.4
22.05950.4
22.19550.4
27.09550.4 (Re-equilibration)

PART 5: Visualizations

MobilePhaseWorkflow Start Start Optimization (Neutral Aromatic Ester) Aqueous Select Aqueous Phase (Water + 0.1% FA) Start->Aqueous Organic Select Organic Phase (Acetonitrile) Aqueous->Organic Scouting Run Scouting Gradient (5-95% B over 20 min) Organic->Scouting Assess Calculate Retention (k) Target: 2 < k < 10 Scouting->Assess Isocratic Transfer to Isocratic (For Routine QC) Assess->Isocratic Simple Sample Gradient Optimize Gradient (For Impurity Profiling) Assess->Gradient Complex Sample

Fig 1. RP-HPLC Mobile Phase Optimization Workflow for Neutral Aromatic Esters.

TroubleshootingLogic Issue Co-elution with Structural Analogs Step1 Change Modifier (ACN to MeOH) Issue->Step1 Step2 Adjust Column Temp (± 10°C) Step1->Step2 Step3 Change Stationary Phase (C18 to PFP) Step2->Step3

Fig 2. Sequential Troubleshooting Logic for Resolving Analyte Co-elution.

References

  • "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography", LCGC International. Available at:[Link]

  • "Mobile Phase Selection in Method Development: How to Optimize", Welch Materials. Available at:[Link]

  • "Universal Analytical Method Development for Various HPLC Systems", LCGC International. Available at:[Link]

Troubleshooting

Technical Support Center: Recrystallization of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester

Welcome to the technical support center for the purification of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester. This guide provides a comprehensive, question-and-answer-based approach to selecting the optimal rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester. This guide provides a comprehensive, question-and-answer-based approach to selecting the optimal recrystallization solvent and troubleshooting common experimental challenges. Our methodologies are grounded in established chemical principles to ensure you can develop a robust and reproducible purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent?

An ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest.[1][2] This means the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2][3][4]

The four key criteria for an effective solvent are:

  • High-Temperature Solubility: The solvent must completely dissolve the compound when hot.[1][3]

  • Low-Temperature Insolubility: The compound must have low solubility when the solvent is cold to allow for maximum recovery of the purified crystals.[2][3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][5][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.[1]

Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the liquid, or "mother liquor," after crystallization).[3][7]

Q2: How can I predict a good starting solvent for 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester?
  • Structural Analysis: The molecule has a central benzene ring (non-polar character), a methyl ester group (-COOCH₃), two methoxy groups (-OCH₃), and a fluoromethoxy group (-OCH₂F). The ester and ether functionalities introduce significant polarity. The fluorine atom further increases polarity.

  • Polarity Prediction: The combination of these groups suggests that 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is a compound of intermediate polarity . Therefore, solvents of moderate polarity are excellent starting points for screening. Extremely non-polar solvents (like hexane) are unlikely to dissolve it even when hot, while highly polar solvents (like water) may dissolve it too well, even when cold.

Q3: Which specific solvents should I screen for my experiment?

Based on the polarity analysis, a systematic screening should cover a range of solvent polarities. The following table provides a list of recommended single solvents to test, ordered from less polar to more polar.

SolventBoiling Point (°C)Relative Polarity[9]Notes & Rationale
Toluene1110.099A non-polar aromatic solvent that may dissolve the compound when hot due to the benzene ring.
Ethyl Acetate770.228A moderately polar solvent; often a good choice for compounds with ester groups.[10]
Acetone560.355A moderately polar and volatile solvent.
Isopropanol (IPA)820.546A polar protic solvent that can engage in hydrogen bonding.
Ethanol780.654A common polar protic solvent; often effective for moderately polar compounds.
Methanol650.762The most polar alcohol listed; useful if other alcohols show poor solubility when hot.
Q4: What is a reliable experimental protocol for screening these solvents?

A small-scale, systematic screening is the most efficient way to determine the best solvent.[2][8]

Protocol: Microscale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude compound into separate small test tubes, one for each solvent you are testing.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding test tube at room temperature. Agitate the mixture.

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[8]

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate.[2] Continue to add the solvent in small portions (0.2-0.3 mL) while heating until the solid just dissolves. Do not add a large excess of solvent.[2][7]

    • Observation: If the compound dissolves completely in a reasonable volume of hot solvent, it is a potential candidate. If it remains insoluble even in a large volume of boiling solvent, the solvent is unsuitable.[8]

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. After it reaches room temperature, place it in an ice-water bath for 10-15 minutes.

    • Observation: The ideal solvent will produce an abundant crop of well-formed crystals upon cooling.[8] A solvent that produces very few crystals indicates that the compound is too soluble, even when cold.

  • Evaluation: Compare the results from all test tubes. The best solvent is the one that dissolves the compound when hot but yields a large quantity of crystals when cold.

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals.

"Oiling out" occurs when the solid melts and comes out of solution as a liquid layer rather than solid crystals.[11][12][13] This is common if the boiling point of the solvent is higher than the melting point of the compound or if the compound is highly impure.[11][12][14]

Solutions:

  • Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then cool the solution again, very slowly.[11][12]

  • Lower the Temperature: Try a different solvent with a lower boiling point.

  • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, while still hot, slowly add a "poor" miscible solvent (one in which it is insoluble) dropwise until the solution becomes faintly cloudy (saturated). Add a final drop or two of the "good" solvent to clarify the solution, then cool slowly.[3][8][14] For this compound, a good starting pair could be Ethanol (good solvent) and Water (poor solvent).

Problem: No crystals are forming, even after cooling in an ice bath.

This usually indicates that the solution is not supersaturated, meaning too much solvent was used, or that crystallization requires an energy barrier to be overcome.[12]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12][15][16]

    • Seeding: Add a tiny crystal of the original crude compound (a "seed crystal") to the solution. This provides a template for new crystals to grow upon.[12][15][16]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely too much solvent was used.[11][12] Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25-50%) and then attempt to cool and crystallize again.[16]

Problem: The resulting crystals are colored, but the pure compound should be colorless.

Colored impurities may be present in your sample.

Solution:

  • Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent but before cooling, add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal adsorbs colored impurities. Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[7] Be aware that using too much charcoal can also adsorb your desired product, reducing the final yield.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.

Recrystallization_Workflow start Start: Crude Solid analyze Analyze Compound (Intermediate Polarity) start->analyze select Select Candidate Solvents (Toluene, EtOAc, IPA, EtOH, etc.) analyze->select screen Perform Microscale Solvent Screening select->screen dissolve_hot Dissolves in Hot Solvent? screen->dissolve_hot precip_cold Precipitates Well When Cold? dissolve_hot->precip_cold  Yes try_pair Try Solvent Pair (e.g., EtOH/Water) dissolve_hot->try_pair  No success Optimal Single Solvent Found precip_cold->success  Yes precip_cold->try_pair  No try_pair->screen rescreen Re-screen with New Solvent Set

Caption: Workflow for selecting a recrystallization solvent.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved March 26, 2026, from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved March 26, 2026, from [Link]

  • Reichardt, C. (n.d.). Solvents and Polarity. Retrieved March 26, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 26, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved March 26, 2026, from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved March 26, 2026, from [Link]

  • ZheJiang TianHe Resin Co.,Ltd. (n.d.). Organic Solvent Polarity Chart. Retrieved March 26, 2026, from [Link]

  • University of Rochester. (n.d.). Recrystallization-1.doc.pdf. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 26, 2026, from [Link]

  • Manav Rachna University. (n.d.). SOP: CRYSTALLIZATION. Retrieved March 26, 2026, from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved March 26, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved March 26, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved March 26, 2026, from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved March 26, 2026, from [Link]

  • University of Florida. (n.d.). Guide for crystallization. Retrieved March 26, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved March 26, 2026, from [Link]

  • University of Washington. (2006, January 8). Crystallisation Techniques. Retrieved March 26, 2026, from [Link]

  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved March 26, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 26, 2026, from [Link]

  • ChemEd X. (2002). Inducing Crystallization by Nucleation. Retrieved March 26, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved March 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chemical challenges associated with 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chemical challenges associated with 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester .

While this molecule is a highly valuable building block in drug development, its 3,4,5-trisubstituted oxygenation pattern presents severe steric and electronic hurdles. The bulky 3,5-dimethoxy groups heavily shield the 4-fluoromethoxy position, and the dense electron-donating environment drastically alters the reactivity of the C1 ester and the C2/C6 aromatic protons. This guide provides field-proven, self-validating protocols to overcome these specific barriers.

FAQ 1: Ester Hydrolysis (Saponification) Resistance

Q: Why does the methyl ester resist standard basic hydrolysis (LiOH/NaOH), and how can I cleave it without degrading the sensitive 4-fluoromethoxy group?

The Causality: While the C1 ester lacks direct ortho substituents, the dense 3,4,5-oxygenation pattern creates a strong resonance-donating effect (+R) that severely deactivates the carbonyl carbon toward nucleophilic attack. Standard basic hydrolysis requires prolonged heating, which inevitably leads to the degradation of the sensitive 4-fluoromethoxy group via elimination or nucleophilic substitution by hydroxide.

The Solution: Employ a non-hydrolytic cleavage using Lithium Iodide (LiI) in pyridine. This operates via an SN2 mechanism rather than nucleophilic acyl substitution. The Li⁺ ion coordinates the carbonyl oxygen, increasing its electrophilicity, while the I⁻ acts as a soft nucleophile to attack the sterically accessible methyl group, liberating the lithium carboxylate[1]. This activation via lithium ion coordination is highly effective for sterically hindered or electronically deactivated esters[2].

G A Sterically Hindered Ester (4-FMeO-3,5-diMeO-Ph-COOMe) B Li+ Coordination to Carbonyl Oxygen A->B C I- Nucleophilic Attack (SN2 on Methyl group) B->C D Lithium Carboxylate + Methyl Iodide C->D E Aqueous Acid Workup -> Free Carboxylic Acid D->E

Mechanism of LiI-mediated non-hydrolytic cleavage of sterically hindered methyl esters.

Protocol: LiI-Mediated Ester Cleavage
  • Setup: Charge a flame-dried flask with 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (1.0 eq) and anhydrous Lithium Iodide (3.0 eq).

  • Solvation: Add anhydrous pyridine (0.2 M) under an argon atmosphere.

  • Reaction: Heat the mixture to reflux (110°C) for 12-16 hours. Crucial: Keep the reaction in the dark to prevent iodine radical formation.

  • Workup: Cool to room temperature and concentrate in vacuo to remove the majority of the pyridine.

  • Isolation: Acidify the residue with 1M HCl to pH 2, and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System:

    • TLC: Run in 10% MeOH in DCM. The product will appear as a new, highly polar spot (Rf ~0.3) with strong UV activity, while the starting material (Rf ~0.8) should be completely consumed.

    • ¹H-NMR: Confirm success by the complete disappearance of the sharp singlet at ~3.90 ppm (ester -OCH₃).

FAQ 2: Electrophilic Aromatic Substitution (Bromination at C2/C6)

Q: I need to brominate the ring at the C2 position for a downstream cross-coupling, but standard NBS/MeCN conditions yield mostly unreacted starting material. How do I overcome this steric crowding?

The Causality: The C2 and C6 positions are sterically sandwiched between the C1 methyl ester and the bulky C3/C5 methoxy groups. This extreme steric crowding prevents the bulky transition state required for standard electrophilic aromatic substitution.

The Solution: Switch the solvent to Hexafluoroisopropanol (HFIP). HFIP is a highly polar, strongly hydrogen-bond-donating solvent that activates N-Bromosuccinimide (NBS) by H-bonding to the succinimide carbonyls, generating a highly reactive, "naked" bromonium-like species[3]. Furthermore, HFIP stabilizes the cationic Wheland intermediate, lowering the activation energy enough to overcome the steric repulsion at the C2 position[4].

Workflow S1 Dissolve Substrate in HFIP (0.1 M) S2 Add NBS (1.1 eq) in portions at 0°C S1->S2 S3 HFIP Activation: H-bonding to NBS S2->S3 S4 Electrophilic Attack at C2/C6 Position S3->S4 S5 Quench with Na2S2O3 & Extract S4->S5

Step-by-step workflow for the HFIP-promoted regioselective bromination at the C2/C6 positions.

Protocol: HFIP-Promoted Bromination
  • Setup: Dissolve 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (1.0 eq) in HFIP (0.1 M) in a round-bottom flask.

  • Addition: Cool the solution to 0°C using an ice bath. Add NBS (1.05 eq) in three equal portions over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy any residual active bromine species.

  • Isolation: Extract with DCM (3x). Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

  • Self-Validation System:

    • LC-MS: Look for the appearance of an [M+H]⁺ peak with a characteristic 1:1 isotopic pattern separated by 2 mass units (confirming the presence of ⁷⁹Br and ⁸¹Br).

    • ¹H-NMR: The symmetric two-proton singlet for the aromatic protons (C2 and C6) in the starting material will disappear, replaced by a single aromatic proton singlet, confirming mono-bromination.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when transitioning from standard (failing) conditions to the optimized protocols designed for this sterically hindered system.

Reaction TypePrimary ChallengeStandard ConditionOptimized ConditionTypical Yield
Ester Cleavage Electronic deactivation & -OCH₂F sensitivityLiOH/H₂O, THF, 25°CLiI, Pyridine, 110°C85 - 90%
C2 Bromination Steric crowding by C1 ester & C3 methoxyNBS, MeCN, 25°CNBS, HFIP, 0°C to 25°C78 - 82%
Amidation Steric block of tetrahedral intermediateR-NH₂, MeOH, RefluxR-NH₂, AlMe₃, Toluene, 80°C70 - 75%

References

  • Metal Iodide/Chloride Salts - Wordpress. ACS GCIPR. 1

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. PMC. 4

  • Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations. ACS Catalysis. 3

  • A Mild Hydrolysis of Esters Mediated by Lithium Salts. ResearchGate. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Fluoromethoxy vs. Methoxy Benzoic Acid Derivatives

Introduction: The Strategic Evolution of a Privileged Scaffold The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a vast array of therapeutic agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Evolution of a Privileged Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a vast array of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, from antimicrobial to anticancer effects.[1][2][3] Among the most common and effective modifications is the introduction of a methoxy (-OCH₃) group, which can significantly influence a molecule's electronic properties and biological interactions.[2][4] However, the relentless pursuit of enhanced efficacy, improved pharmacokinetic profiles, and greater metabolic stability has led chemists to a powerful strategy: the selective incorporation of fluorine.

This guide provides an in-depth comparison of the bioactivity of traditional methoxy-substituted benzoic acid derivatives versus their fluoromethoxy-substituted counterparts. We will explore the fundamental principles of the "fluorine effect" in drug design, analyze how this strategic substitution impacts key molecular properties, and present supporting experimental data and protocols for researchers in drug discovery. Our analysis is grounded in the causality behind experimental design, aiming to provide a trustworthy and authoritative resource for scientists and drug development professionals.

The Foundational Scaffold: Bioactivity of Methoxybenzoic Acid Derivatives

Derivatives of 4-methoxybenzoic acid (also known as p-anisic acid) have long been recognized for their diverse pharmacological potential.[3] The methoxy group, being an electron-donating moiety, can modulate the acidity of the carboxylic group and influence how the molecule binds to biological targets.[5] This has led to the development of compounds with significant activity across several therapeutic areas.

Key biological activities associated with methoxybenzoic acid derivatives include:

  • Anticancer and Cytotoxic Activity: Certain derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, such as prostate cancer, by targeting critical cell survival pathways like Akt/NF-κB.[3]

  • Antimicrobial and Antifungal Activity: The scaffold is present in numerous compounds designed to combat bacterial and fungal pathogens. The position of the methoxy group, often in conjunction with other substituents like hydroxyl groups, is critical for its efficacy.[2][4]

  • Enzyme Inhibition: Methoxybenzoic acid derivatives have been successfully designed as inhibitors for a range of enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs) for Alzheimer's disease, α-amylase for diabetes management, and the presynaptic choline transporter (CHT).[6][7][8]

  • Anti-inflammatory Activity: The presence of a methoxy group on a benzoic acid ring, often alongside a hydroxyl group, has been linked to significant anti-inflammatory effects.[2]

The versatility of this scaffold is evident, but it is not without its limitations. The hydrogen atoms on the methoxy group's methyl carbon are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and reduced bioavailability. This metabolic vulnerability is a primary driver for the strategic incorporation of fluorine.

The "Fluorine Effect": A Paradigm in Medicinal Chemistry

The substitution of hydrogen with fluorine is one of the most powerful and widely used strategies in modern drug design.[9][10] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—can profoundly enhance a drug candidate's profile.[10][11]

// Main Concept Fluorine [label="Fluorine Incorporation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Properties Metabolic_Stability [label="Increased Metabolic Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Affinity [label="Enhanced Binding Affinity", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipophilicity [label="Modulated Lipophilicity (logP)", fillcolor="#F1F3F4", fontcolor="#202124"]; pKa [label="Altered Acidity/Basicity (pKa)", fillcolor="#F1F3F4", fontcolor="#202124"]; Permeability [label="Improved Membrane Permeability", fillcolor="#F1F3F4", fontcolor="#202124"];

// Mechanisms Block_Metabolism [label="Blocks CYP450 Oxidative Metabolism\n(Strong C-F Bond)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; H_Bonding [label="Forms Favorable H-Bonds & Dipole Interactions", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Conformation [label="Influences Molecular Conformation", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; EWG [label="Strong Electron-Withdrawing Effect", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

// Connections Fluorine -> Metabolic_Stability; Fluorine -> Binding_Affinity; Fluorine -> Lipophilicity; Fluorine -> pKa; Fluorine -> Permeability;

Metabolic_Stability -> Block_Metabolism [style=dashed, arrowhead=none]; Binding_Affinity -> H_Bonding [style=dashed, arrowhead=none]; Binding_Affinity -> Conformation [style=dashed, arrowhead=none]; pKa -> EWG [style=dashed, arrowhead=none];

} digraph_caption { label = "Key physicochemical consequences of fluorine substitution in drug design."; fontsize = 10; fontname = "Arial"; } enddot Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability : The C-F bond is significantly stronger than a C-H bond and is resistant to cleavage by metabolic enzymes like cytochrome P450.[11] Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[12][13]

  • Increased Binding Affinity : Fluorine's high electronegativity can create favorable interactions with electron-deficient pockets in a target protein. It can participate in hydrogen bonds and other electrostatic interactions, thereby increasing the ligand's binding affinity and potency.[9][10]

  • Modulation of Physicochemical Properties :

    • pKa : As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups, which can alter a drug's ionization state, solubility, and receptor binding characteristics.[11][14]

    • Lipophilicity : The effect on lipophilicity (logP) is context-dependent. While single fluorine substitutions can have a variable impact, polyfluorinated groups like trifluoromethyl (-CF₃) or difluoromethoxy (-OCHF₂) generally increase lipophilicity, which can enhance membrane permeability and cell uptake.[11][14][15]

Comparative Bioactivity: Fluoromethoxy vs. Methoxy Derivatives

When applied to a methoxybenzoic acid scaffold, the strategic substitution of hydrogen with fluorine on the methoxy group (e.g., creating monofluoromethoxy, difluoromethoxy, or trifluoromethoxy derivatives) is a rational approach to optimize drug-like properties.

// Methoxy Derivative Path Methoxy [label="{ Methoxy Derivative | R-O-CH₃}", fillcolor="#FBBC05", fontcolor="#202124"]; CYP450_M [label="CYP450 Enzymes", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite_M [label="{ Unstable Intermediate | R-O-CH₂OH}", fillcolor="#F1F3F4", fontcolor="#202124"]; Dealkylation [label="{ O-Dealkylation | R-OH (Phenol) + CH₂O}", fillcolor="#F1F3F4", fontcolor="#202124"]; Clearance_M [label="Rapid Clearance", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Fluoromethoxy Derivative Path Fluoromethoxy [label="{ Fluoromethoxy Derivative | R-O-CHF₂}", fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP450_F [label="CYP450 Enzymes", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Blocked [label="Metabolism Blocked\n(Strong C-F Bond)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Methoxy:f1 -> CYP450_M [label="Oxidative Attack"]; CYP450_M -> Metabolite_M; Metabolite_M -> Dealkylation; Dealkylation -> Clearance_M;

Fluoromethoxy:f1 -> CYP450_F [label="Oxidative Attack"]; CYP450_F -> Blocked [label="Resistant"]; } digraph_caption { label = "Metabolic fate of a methoxy vs. a fluoromethoxy group."; fontsize = 10; fontname = "Arial"; } enddot The primary rationale is to block the O-dealkylation metabolic pathway. The methoxy group is a common site for phase I metabolism, where CYP enzymes hydroxylate the methyl group, leading to an unstable intermediate that quickly decomposes to a phenol and formaldehyde. By replacing one or more hydrogen atoms with fluorine, the C-F bond's strength shields the position from enzymatic attack, significantly enhancing metabolic stability.

Quantitative Data & Structure-Activity Relationship (SAR) Insights

While direct, side-by-side comparisons of methoxy vs. fluoromethoxy benzoic acid derivatives against a single target are not always available in published literature, we can synthesize insights from various studies to build a strong comparative case.

A notable example comes from the development of phosphodiesterase-4 (PDE4) inhibitors for respiratory diseases. A series of compounds based on a 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy )phenyl) scaffold were synthesized and evaluated.[16] The inclusion of the difluoromethoxy group is a deliberate design choice aimed at improving metabolic stability and modulating electronic properties for potent inhibition, leading to candidates suitable for inhaled administration.[16]

The table below summarizes the bioactivity of various methoxybenzoic acid derivatives and illustrates the potency that can be achieved with halogenated analogs.

Compound/Derivative ClassTarget/AssayBioactivity (IC₅₀ / Kᵢ / MIC)Key SAR InsightReference
Methoxybenzoic Acid Derivatives
2,3,4-trihydroxybenzoic acidα-Amylase InhibitionIC₅₀: 17.30 mMHydroxyl groups, particularly at the 2-position, are crucial for activity. Methoxylation at the 2-position reduces activity.[7]
4-methoxy-3-(piperidin-4-yl)oxy benzamidesCholine Transporter (CHT) InhibitionKᵢ: 240 nMA specific amide group and piperidine ether moiety are optimal for potent inhibition of the choline transporter.[6]
Tetrahydroisoquinolynyl-benzoic acid derivativeAcetylcholinesterase (AChE) InhibitionKᵢ: 13.62 nMComplex heterocyclic substitutions on the benzoic acid core can yield highly potent enzyme inhibitors.[8]
Halogenated Methoxybenzoic Acid Derivatives
3-chloro-4-methoxybenzoic acidCathepsin B and L ActivationStrongest activator in seriesThe presence of a halogen (chlorine) significantly enhanced the activation of proteostasis network enzymes compared to the non-halogenated 4-methoxybenzoic acid.[17]
1-(4-(difluoromethoxy)phenyl) derivativesPDE4 InhibitionPotent inhibition in cell-based assaysThe difluoromethoxy group is a key feature in potent PDE4 inhibitors designed for enhanced metabolic stability.[16]

Key Comparative Insights:

  • Metabolic Stability: The primary advantage of a fluoromethoxy group is its superior resistance to oxidative metabolism compared to a methoxy group. This translates to a longer half-life and potentially lower required doses.[11][13]

  • Potency and Binding: The electron-withdrawing nature of the fluoromethoxy group alters the electronic distribution of the entire molecule. This can lead to more favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency, as seen in studies of other fluorinated vs. non-fluorinated analogs.[18]

  • Lipophilicity and Permeability: Fluorination generally increases lipophilicity.[11] A difluoromethoxy or trifluoromethoxy group will make the benzoic acid derivative more lipophilic than a simple methoxy analog. This can enhance membrane permeability and cell penetration but must be carefully balanced to maintain adequate aqueous solubility.[14]

Experimental Protocols

To ensure the reproducibility of bioactivity assessment, providing detailed methodologies is crucial. Below is a standard protocol for evaluating the cytotoxic effects of novel benzoic acid derivatives, a common starting point for anticancer drug discovery.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the viability and proliferation of cancer cells after treatment with a test compound. It is a colorimetric assay based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (benzoic acid derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Step-by-Step Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity. b. Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell" blank control (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Test Well / Absorbance of Vehicle Control Well) x 100 b. Plot the percentage viability against the log of the compound concentration. c. Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Prospects

The comparison between fluoromethoxy and methoxy benzoic acid derivatives highlights a core principle of modern medicinal chemistry: rational design to overcome biological limitations. While methoxybenzoic acid derivatives provide a highly versatile and biologically active starting point, they possess an inherent susceptibility to oxidative metabolism. The strategic substitution of hydrogen with fluorine to create fluoromethoxy analogs directly addresses this liability.

This modification not only enhances metabolic stability but also offers the potential to improve binding affinity and fine-tune physicochemical properties like lipophilicity and pKa. The evidence from related compound series strongly supports the hypothesis that fluoromethoxy-substituted benzoic acids will exhibit superior pharmacokinetic profiles and potentially greater potency than their non-fluorinated methoxy counterparts. As researchers continue to design novel therapeutics based on the benzoic acid scaffold, the incorporation of fluorine will remain an indispensable tool for optimizing drug candidates and achieving desired clinical outcomes.

References

  • Structure-Activity Relationship of 4-Methoxybenzoic Acid Derivatives: A Compar
  • Unlocking Therapeutic Potential: A Comparative Guide to the Structural-Activity Relationship of 4-Methoxybenzoic Acid Analogs. Benchchem.
  • O'Hagan, D. (2007). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]

  • A comparative analysis of the pharmacokinetic properties of drugs derived from fluorinated and non-fluorin
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Al-Zahrani, F. M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Karim, M. R., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
  • Nishimura, A., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. J-Stage. [Link]

  • Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. [Link]

  • Zhu, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Acar, Ç., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. [Link]

  • biological activity of 4-Methoxybenzoic acid and its deriv
  • 4-Methoxybenzoic Acid vs.
  • Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker. ResearchGate. [Link]

  • Delcanale, M., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. [Link]

  • Wang, W., et al. (2020). Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities. PubMed. [Link]

  • Gkeka, P. T., et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. [Link]

  • Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis. RSC Publishing. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. [Link]

Sources

Comparative

FTIR reference spectrum for 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester

FTIR Reference Spectrum & Analytical Comparison Guide: 4-Fluoromethoxy-3,5-dimethoxybenzoic Acid Methyl Ester Executive Summary 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (CAS 864684-83-3) is a highly special...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

FTIR Reference Spectrum & Analytical Comparison Guide: 4-Fluoromethoxy-3,5-dimethoxybenzoic Acid Methyl Ester

Executive Summary

4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (CAS 864684-83-3) is a highly specialized fluorinated aromatic intermediate utilized in advanced medicinal chemistry and radiopharmaceutical precursor synthesis[1]. In drug development workflows, verifying the structural integrity of this compound is critical. The primary analytical challenge lies in resolving the fluoromethoxy (-OCH₂F) C-F stretching vibration from the dense C-O-C ether stretching region generated by the adjacent methoxy groups.

This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) to establish a rigorous, self-validating protocol for the spectral characterization of this specific ester.

Structural Context & Spectral Signatures

As an Application Scientist, interpreting the FTIR spectrum of this compound requires an understanding of the causality behind its vibrational modes:

  • Methyl Ester Group (-COOCH₃): The carbonyl (C=O) stretch is highly localized and typically appears as a sharp, intense peak between 1715–1725 cm⁻¹. The electron-withdrawing nature of the para-fluoromethoxy group inductively shifts this peak to slightly higher wavenumbers compared to non-fluorinated analogs.

  • Methoxy Groups (-OCH₃): The meta-methoxy groups produce strong asymmetric and symmetric C-O-C stretches in the 1130–1270 cm⁻¹ region.

  • Fluoromethoxy Group (-OCH₂F): Fluorine's extreme electronegativity induces a massive change in the molecular dipole moment during vibration, resulting in a highly intense C-F stretch. Computational and experimental dynamics studies on fluoromethoxy species place this distinct C-F stretch in the 1030–1080 cm⁻¹ window[2].

Peak_Assignment Molecule Target Compound: CAS 864684-83-3 Ester Methyl Ester Group (-COOCH3) Molecule->Ester Methoxy Methoxy Groups (-OCH3 at meta) Molecule->Methoxy Fluoro Fluoromethoxy Group (-OCH2F at para) Molecule->Fluoro Ester_Peak C=O Stretch 1715 - 1725 cm⁻¹ Ester->Ester_Peak Methoxy_Peak C-O-C Asym Stretch 1250 - 1270 cm⁻¹ Methoxy->Methoxy_Peak Fluoro_Peak C-F Stretch 1030 - 1080 cm⁻¹ Fluoro->Fluoro_Peak

Figure 1: Logical mapping of functional groups to expected FTIR spectral reference peaks.

Comparative Performance: ATR-FTIR vs. Transmission (KBr Pellet)

When establishing a reference spectrum, the choice of sampling technique fundamentally alters the observed data. ATR-FTIR relies on an evanescent wave penetrating the sample, where the depth of penetration ( dp​ ) is directly proportional to the wavelength. Consequently, lower wavenumber peaks (like the C-F stretch at ~1040 cm⁻¹) appear artificially more intense than higher wavenumber peaks (like the C=O stretch at ~1720 cm⁻¹). Conversely, KBr transmission adheres strictly to the Beer-Lambert law, providing true relative absorbances.

Functional GroupExpected Region (cm⁻¹)ATR-FTIR PerformanceKBr Pellet PerformanceResolution Quality
Ester C=O 1715 – 1725Excellent sharpness; lower relative intensity due to dp​ effect.Maximum relative intensity; sharp and distinct.High in both.
Aromatic C=C ~1590, ~1500Good; minimal baseline interference.Good; potential broadening if KBr is wet.Moderate to High.
Methoxy C-O-C 1130 – 1270Excellent; highly reproducible without matrix effects.Prone to Christiansen scattering if poorly milled.ATR preferred.
Fluoro C-F 1030 – 1080Superior ; enhanced intensity due to longer wavelength penetration.Good; but requires perfect milling to avoid peak convolution.ATR preferred.

Experimental Workflows (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps.

Protocol A: ATR-FTIR Analysis (Recommended for Routine QC)

Causality: ATR is preferred for this fluorinated ester because it eliminates the risk of moisture absorption (which plagues KBr) and enhances the critical C-F stretching region.

  • System Validation: Run a standard polystyrene film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their known values. This ensures the interferometer is correctly aligned.

  • Background Acquisition: Clean the diamond crystal with isopropanol. Collect an ambient air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Place 2–3 mg of the solid 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester directly onto the crystal.

  • Compression: Apply the anvil to ensure intimate contact. Mechanistic note: Insufficient pressure leads to a weak evanescent wave interaction, drastically reducing the Signal-to-Noise (S/N) ratio.

  • Acquisition & Correction: Collect 32 scans. Apply an ATR correction algorithm in the spectrometer software to normalize the penetration depth bias, allowing direct comparison with transmission libraries.

Protocol B: KBr Pellet Transmission (Recommended for Library Building)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours. Causality: KBr is highly hygroscopic; residual water will produce a massive, broad O-H stretch at ~3300 cm⁻¹ that can skew the baseline.

  • Milling: Grind 1 mg of the sample with 100 mg of dry KBr in an agate mortar for 3–5 minutes. Causality: The particle size must be reduced below the wavelength of the IR radiation (typically < 2 µm) to prevent the Christiansen effect (anomalous scattering that distorts peak shapes).

  • Pressing: Transfer the powder to a die and press under 10 tons of vacuum for 2 minutes to form a transparent, glassy pellet.

  • Acquisition: Collect 32 scans against a blank KBr pellet background.

FTIR_Workflow Start 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester (Solid Sample) ATR ATR-FTIR Workflow (Non-destructive) Start->ATR KBr Transmission FTIR (KBr Pellet) Start->KBr ATR_Prep Direct application to Diamond Crystal ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 tons KBr->KBr_Prep Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) ATR_Prep->Acquisition KBr_Prep->Acquisition Analysis Spectral Deconvolution & Peak Assignment Acquisition->Analysis CF_Peak Validate C-F Stretch (~1040 cm⁻¹) Analysis->CF_Peak CO_Peak Validate Ester C=O (~1720 cm⁻¹) Analysis->CO_Peak

Figure 2: Comparative FTIR analytical workflow for fluorinated benzoic acid derivatives.

Case Study: Differentiating from 3,4,5-Trimethoxybenzoic Acid Methyl Ester

To objectively validate the identification of the fluorinated product, one must compare it against its non-fluorinated analog: 3,4,5-trimethoxybenzoic acid methyl ester (CAS 1916-07-0).

According to the NIST Chemistry WebBook standard reference data, the gas-phase and solid-phase IR spectra of 3,4,5-trimethoxybenzoic acid methyl ester exhibit a prominent ester C=O stretch and multiple strong C-O-C ether stretches[3]. However, it completely lacks absorption in the 1030–1080 cm⁻¹ region characteristic of the C-F bond.

When analyzing 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester, the appearance of a sharp, high-intensity peak near 1040 cm⁻¹ serves as the definitive spectroscopic fingerprint confirming the successful incorporation of the fluoromethoxy group. Furthermore, the substitution of a methoxy group for a more electronegative fluoromethoxy group at the para position subtly withdraws electron density from the aromatic ring, which can cause a slight blue-shift (higher wavenumber) in the ester carbonyl stretch compared to the NIST reference spectrum of the non-fluorinated analog.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 3,4,5-trimethoxy-, methyl ester." NIST Chemistry WebBook, SRD 69.[Link]

  • Li, Q. S., et al. "Direct ab Initio Dynamics Study of the Unimolecular Reaction of CH₂FO." The Journal of Physical Chemistry A, American Chemical Society (ACS).[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.